sodium 8-Br-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11BrN5NaO6P+ |
|---|---|
Molecular Weight |
431.09 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
DMRMZQATXPQOTP-GWTDSMLYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Sodium 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a cornerstone tool in cellular biology and pharmacology. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it circumvents the limitations of native cAMP's poor membrane permeability, allowing for the direct manipulation of intracellular cAMP signaling pathways. A key characteristic of 8-Br-cAMP is its enhanced resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP.[1][2] This prolonged biological half-life ensures a more sustained activation of its downstream effectors. This technical guide provides an in-depth overview of 8-Br-cAMP, its mechanism of action, and its utility in research, with a focus on its dual activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
Physicochemical Properties
8-Br-cAMP is the sodium salt of the 8-bromo derivative of cAMP. The bromine substitution at the 8th position of the adenine ring confers increased lipophilicity, contributing to its cell permeability.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | [1] |
| Molecular Weight | 430.09 g/mol | [1] |
| CAS Number | 76939-46-3 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |
| Purity | Typically ≥99% | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
8-Br-cAMP functions as a non-selective agonist for the two major intracellular receptors of cAMP: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3] Its resistance to hydrolysis by PDEs leads to a prolonged elevation of cAMP signaling within the cell.[1][2]
Activation of Protein Kinase A (PKA)
The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules (or 8-Br-cAMP) to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These free catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a wide range of cellular responses, including gene expression, metabolism, and cell growth.
Activation of Exchange Protein Directly Activated by cAMP (Epac)
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac is a monomeric protein. The binding of a single molecule of cAMP (or 8-Br-cAMP) to the regulatory domain of Epac induces a significant conformational change. This change relieves autoinhibition and exposes the catalytic GEF domain, allowing Epac to bind to and activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins, in turn, modulate a variety of cellular processes, including cell adhesion, secretion, and proliferation.
Quantitative Data
| Parameter | Target/System | Value | Reference |
| Activation Constant (Ka) | Protein Kinase A (PKA) | 0.05 µM | [4] |
| EC50 (High Potency Phase) | NK1R Internalization (PKA-mediated) | 706 pM | |
| EC50 (Low Potency Phase) | NK1R Internalization (Epac-mediated) | 392 µM | |
| IC50 | Proliferation of HL-60 leukemia cells | 18 µM (after 6 days) | [5] |
Note: The biphasic EC50 for NK1R internalization suggests the involvement of two distinct signaling pathways with different sensitivities to 8-Br-cAMP, likely PKA and Epac.
Experimental Protocols
In Vitro PKA Activation Assay
This protocol provides a general framework for assessing the activation of PKA by 8-Br-cAMP using a purified PKA enzyme and a specific peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Sodium 8-Br-cAMP in water or an appropriate buffer.
-
Dilute the purified PKA catalytic subunit in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of a PKA-specific peptide substrate (e.g., Kemptide) in the kinase assay buffer.
-
Prepare a solution of ATP in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a microplate, add the PKA enzyme, the peptide substrate, and varying concentrations of 8-Br-cAMP.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature.
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay: Using commercial kits like ADP-Glo™ that measure the amount of ADP produced, which is proportional to kinase activity.
-
Antibody-based detection: Using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection method (e.g., ELISA, Western blot).
-
-
-
Data Analysis:
-
Plot the measured signal against the concentration of 8-Br-cAMP to determine the EC50 value for PKA activation.
-
Epac Activation Assay (Rap1 Pull-down)
This protocol describes a common method to assess Epac activation by measuring the level of active, GTP-bound Rap1.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Treat the cells with varying concentrations of 8-Br-cAMP for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a Rap1 lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, 10% glycerol, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
-
Rap1 Pull-down:
-
Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap1 binding domain of RalGDS) coupled to glutathione-Sepharose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analyze the band intensity to quantify the amount of active Rap1. A sample of the total cell lysate should also be run to determine the total Rap1 levels for normalization.
-
Applications in Research
The dual activity of 8-Br-cAMP on both PKA and Epac makes it a valuable tool for studying the overall effects of elevated intracellular cAMP. However, for dissecting the specific contributions of each pathway, it is often used in conjunction with selective activators and inhibitors.
-
To study PKA-specific effects: Use 8-Br-cAMP in the presence of an Epac inhibitor or compare its effects to a PKA-selective cAMP analog (e.g., N6-Benzoyl-cAMP).
-
To study Epac-specific effects: Use 8-Br-cAMP in the presence of a PKA inhibitor (e.g., H89, KT5720) or compare its effects to an Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP).
Conclusion
This compound is an indispensable pharmacological tool for the investigation of cAMP-mediated signaling. Its cell permeability and resistance to enzymatic degradation allow for robust and sustained activation of intracellular cAMP pathways. By activating both PKA and Epac, it provides a means to study the global consequences of elevated cAMP levels. A thorough understanding of its mechanism of action and the availability of detailed experimental protocols are crucial for its effective use in elucidating the complex roles of cAMP in health and disease. Researchers should be mindful of its dual agonism and employ appropriate controls to dissect the specific contributions of the PKA and Epac branches of the cAMP signaling network.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
The Influence of 8-Bromo-cAMP on Gene Expression: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies on the effects of 8-Bromo-cAMP (8-Br-cAMP), a cell-permeable analog of cyclic adenosine monophosphate (cAMP), on gene expression. This document summarizes key quantitative findings, details relevant experimental methodologies, and illustrates the intricate signaling pathways involved.
Core Signaling Pathways of 8-Br-cAMP
8-Br-cAMP primarily exerts its effects on gene expression through two major intracellular signaling cascades: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (EPAC) pathway.
The Canonical PKA-CREB Signaling Pathway
The most well-characterized mechanism of cAMP-mediated gene regulation involves the activation of PKA.[1] Upon binding of 8-Br-cAMP to the regulatory subunits of PKA, the catalytic subunits are released and translocate to the nucleus.[2] In the nucleus, the catalytic subunits phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.[3][4] This phosphorylation event is crucial for the recruitment of the coactivator CREB-binding protein (CBP), which in turn facilitates the assembly of the transcriptional machinery and initiates the expression of genes containing cAMP response elements (CREs) in their promoters.[3]
References
Exploring the Membrane Permeability of 8-bromo-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of the crucial second messenger, cyclic adenosine monophosphate (cAMP). Its enhanced lipophilicity compared to cAMP, coupled with its resistance to degradation by phosphodiesterases (PDEs), makes it a valuable tool for studying cAMP-mediated signaling pathways.[1] This technical guide provides an in-depth exploration of the membrane permeability of 8-bromo-cAMP, detailing its transport mechanisms, summarizing quantitative data, and providing outlines of key experimental protocols.
Physicochemical Properties and Membrane Permeability
The permeability of a molecule across a cell membrane is influenced by its physicochemical properties, primarily its lipophilicity. The bromine substitution at the 8th position of the adenine ring in 8-bromo-cAMP increases its lipophilicity compared to the parent molecule, cAMP.[1] This increased lipophilicity is a key factor contributing to its enhanced membrane permeability.
While often described as "membrane-permeable," the passage of 8-bromo-cAMP across the cell membrane is not solely dependent on passive diffusion. Evidence suggests the involvement of carrier-mediated transport, particularly by nucleoside transporters.
Mechanisms of Transport
The transport of 8-bromo-cAMP across the plasma membrane is a multi-faceted process involving both passive diffusion and carrier-mediated transport.
Passive Diffusion
Due to its increased lipophilicity, 8-bromo-cAMP can passively diffuse across the lipid bilayer of the cell membrane down its concentration gradient. This mechanism is non-saturable and does not require cellular energy.
Carrier-Mediated Transport: The Role of Nucleoside Transporters
Nucleoside transporters (NTs) are a family of membrane proteins responsible for the transport of nucleosides and their analogs across cellular membranes. They are broadly divided into two families:
-
Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are secondary active transporters that move nucleosides against their concentration gradient, driven by a sodium ion gradient.
-
Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are facilitative diffusion carriers that transport nucleosides down their concentration gradient.
Studies have indicated that 8-substituted cAMP analogs can interact with these transporters. Notably, research has shown that 8-bromo-cAMP does not inhibit the equilibrative nucleoside transporter 1 (ENT1).[2] This suggests that its interaction with this specific transporter is not one of competitive inhibition. Further research is needed to fully elucidate the role of other ENTs and CNTs in the uptake of 8-bromo-cAMP. The structural similarity of 8-bromo-cAMP to nucleosides makes these transporters likely candidates for facilitating its entry into cells.
Quantitative Permeability Data
Quantifying the membrane permeability of a compound is crucial for understanding its cellular uptake and for its application in drug development. Permeability is often expressed as an apparent permeability coefficient (Papp), typically determined using in vitro models such as Caco-2 or MDCK cell monolayers, or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Table 1: Intracellular Concentration of 8-bromo-cAMP in C6 Glioma Cells
| Cell Line | Incubation Time | Extracellular Concentration | Intracellular Concentration (% of Extracellular) |
| C6 Glioma | 60 minutes | 1 mM | ~0.5% |
This data is derived from a graphical representation in a cited research article and represents an approximation.
Table 2: Apparent Permeability Coefficients (Papp) of 8-bromo-cAMP (Hypothetical Data)
| Assay System | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Caco-2 | Data not available | Data not available | Data not available |
| MDCK | Data not available | Data not available | Data not available |
| PAMPA | Data not available | N/A | N/A |
Note: Specific Papp values for 8-bromo-cAMP from Caco-2, MDCK, or PAMPA assays were not available in the reviewed literature. The table is provided as a template for such data.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is widely used to predict in vivo drug absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers.
-
8-bromo-cAMP is added to the donor chamber (either AP for A-to-B transport or BL for B-to-A transport) at a defined concentration.
-
Samples are collected from the receiver chamber at various time points.
-
-
Analysis: The concentration of 8-bromo-cAMP in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
MDCK cells, a kidney epithelial cell line, also form polarized monolayers with tight junctions and are often used to assess the potential for blood-brain barrier penetration.
Methodology:
The protocol for the MDCK assay is similar to the Caco-2 assay, with the primary difference being a shorter culture time (typically 3-5 days) for the cells to form a confluent monolayer. MDCK cells can also be transfected with specific transporters, such as P-glycoprotein (P-gp), to study the role of efflux pumps.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that measures the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: A donor plate containing the test compound (8-bromo-cAMP) in a buffer solution is placed on top of an acceptor plate containing buffer.
-
Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor chamber through the artificial membrane.
-
Analysis: The concentration of 8-bromo-cAMP in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.
Radiolabeled Uptake Assay
This method uses a radiolabeled version of 8-bromo-cAMP to directly measure its uptake into cells.
Methodology:
-
Cell Culture: Cells of interest are cultured to a desired confluency in multi-well plates.
-
Uptake Experiment:
-
Cells are washed with an appropriate buffer.
-
A solution containing radiolabeled 8-bromo-cAMP (e.g., [³H]-8-bromo-cAMP) is added to the cells and incubated for various time points.
-
To study the involvement of specific transporters, the experiment can be repeated in the presence of known transporter inhibitors.
-
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Vmax and Km if the transport is carrier-mediated.
Signaling Pathways Activated by 8-bromo-cAMP
Once inside the cell, 8-bromo-cAMP mimics the action of endogenous cAMP by activating its downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
PKA Signaling Pathway
Epac Signaling Pathway
Experimental Workflow for Assessing 8-bromo-cAMP Permeability and Activity
Conclusion
8-bromo-cAMP serves as an indispensable tool in cellular and molecular biology research due to its ability to mimic intracellular cAMP. Its membrane permeability, a result of increased lipophilicity and potential interaction with nucleoside transporters, allows for its effective use in cell-based assays. While qualitative evidence for its permeability is abundant, a greater body of quantitative data, particularly Papp values from standardized assays, would further enhance its utility in predictive modeling and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this important cAMP analog. Further investigation into the specific transporters involved in its uptake will provide a more complete understanding of its cellular pharmacokinetics.
References
The Shield of Bromine: A Technical Guide to the Phosphodiesterase Resistance of 8-Br-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-cyclic adenosine monophosphate (8-Br-cAMP) is a widely utilized cell-permeable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its efficacy in cellular studies is significantly enhanced by its notable resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP and terminating its signaling cascade. This technical guide provides an in-depth exploration of the mechanisms underlying the PDE resistance of 8-Br-cAMP, presents available quantitative data on its interaction with PDE isoforms, details experimental protocols for assessing this resistance, and visualizes the relevant signaling pathways. Understanding the nuances of 8-Br-cAMP's interaction with PDEs is critical for the accurate design and interpretation of experiments in cell biology and for the development of novel therapeutics targeting cAMP signaling.
Introduction: The Significance of PDE Resistance
Cyclic AMP is a pivotal second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The spatiotemporal dynamics of cAMP signaling are tightly regulated by its synthesis via adenylyl cyclases and its degradation by a superfamily of phosphodiesterases (PDEs). The transient nature of cAMP signals, due to rapid hydrolysis by PDEs, can pose challenges in experimental settings aimed at elucidating its downstream effects.
8-Br-cAMP overcomes this limitation due to its modified structure, which confers greater resistance to PDE-mediated hydrolysis compared to its parent molecule, cAMP.[1][2][3] This enhanced stability leads to a prolonged intracellular half-life, allowing for sustained activation of cAMP effectors and more pronounced and observable biological responses.[2] This property has established 8-Br-cAMP as an invaluable tool in dissecting cAMP-dependent signaling pathways.
The Molecular Basis of Phosphodiesterase Resistance
The resistance of 8-Br-cAMP to enzymatic degradation is primarily attributed to the steric hindrance imposed by the bromine atom at the C8 position of the adenine ring. This bulky halogen substituent is thought to interfere with the optimal binding and orientation of the molecule within the catalytic pocket of phosphodiesterases. While not completely immune to hydrolysis, 8-Br-cAMP is metabolized by PDEs at a significantly slower rate than cAMP.[4]
The bromine substitution also increases the lipophilicity of the molecule, facilitating its passage across cell membranes, a crucial property for its use in cell-based assays.[4]
Quantitative Analysis of 8-Br-cAMP Hydrolysis by Phosphodiesterases
One study utilizing isothermal titration calorimetry (ITC) determined that 8-Br-cAMP is a "reasonable substrate" for PDE9A, a cGMP-specific PDE that can also hydrolyze cAMP.[5] The Michaelis constant (Km) for this interaction was reported to be 5.99 μM.[5] It is important to note that a lower Km value indicates a higher affinity of the enzyme for the substrate. For comparison, the Km of cAMP for various PDE isoforms typically ranges from the low micromolar to nanomolar concentrations.
Table 1: Available Kinetic Data for 8-Br-cAMP and cAMP with Select PDE Isoforms
| PDE Isoform | Substrate | Km (μM) | Vmax (relative) | kcat (s⁻¹) | Citation |
| PDE9A | 8-Br-cAMP | 5.99 | Not Reported | Not Reported | [5] |
| PDE8A | cAMP | 1.5 ± 0.3 | 0.04 ± 0.001 (mM/min per nmol of enzyme) | Not Reported | [6] |
| PDE2 | cAMP | ~35 | Not Reported | Not Reported | [1] |
Disclaimer: This table represents a compilation of available data from different studies and is not a direct comparative analysis under identical experimental conditions. The lack of comprehensive comparative data highlights an area for future research.
While extensive quantitative data is lacking, the consensus in the scientific literature is that 8-Br-cAMP is significantly more resistant to hydrolysis by the major cAMP-hydrolyzing PDE families (PDE3 and PDE4) than cAMP itself, leading to its prolonged biological activity.
Experimental Protocols for Assessing Phosphodiesterase Resistance
Several robust methods are available to determine and compare the hydrolysis rates of cAMP and its analogs by purified PDEs or in cell lysates.
Radioactive Phosphodiesterase Assay
This traditional and highly sensitive method directly measures the enzymatic conversion of a radiolabeled substrate (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.
Principle: The assay involves a two-step reaction. First, the PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP. The reaction is then terminated, and a 5'-nucleotidase (often from snake venom) is added to convert the [³H]-5'-AMP to [³H]-adenosine. The negatively charged unreacted [³H]-cAMP is then separated from the uncharged [³H]-adenosine using an anion exchange resin. The radioactivity of the eluate, containing the [³H]-adenosine, is quantified by scintillation counting and is directly proportional to the PDE activity.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Add a known amount of purified PDE or cell lysate.
-
Substrate Addition: Initiate the reaction by adding a solution containing a known concentration of [³H]-cAMP and unlabeled cAMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
5'-Nucleotidase Treatment: Add snake venom 5'-nucleotidase to the cooled reaction mixture and incubate to convert [³H]-5'-AMP to [³H]-adenosine.
-
Separation: Apply the reaction mixture to a prepared anion exchange resin column (e.g., Dowex or DEAE-Sephadex). Wash the column with a low-salt buffer to elute the [³H]-adenosine.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed cAMP based on the measured radioactivity and the specific activity of the [³H]-cAMP.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with enzymatic reactions, providing a complete thermodynamic and kinetic profile.
Principle: The hydrolysis of the 3',5'-phosphodiester bond in cAMP is an exothermic reaction. ITC measures the heat released during this reaction in real-time. By injecting the substrate (cAMP or 8-Br-cAMP) into a sample cell containing the PDE enzyme, the rate of heat production can be monitored, which is directly proportional to the rate of the enzymatic reaction. From these measurements, kinetic parameters such as Km, Vmax, and kcat can be determined.[5]
Detailed Methodology:
-
Sample Preparation: Prepare the purified PDE enzyme and the substrate (cAMP or 8-Br-cAMP) in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).
-
Loading: Load the PDE solution into the sample cell and the substrate solution into the injection syringe.
-
Titration: Perform a series of injections of the substrate into the sample cell, with a defined time interval between each injection to allow the signal to return to baseline.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The raw data (heat rate versus time) is integrated to obtain the heat per injection. This is then plotted against the substrate concentration to generate a binding isotherm. This data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters.[5]
PDE-Glo™ Phosphodiesterase Assay (Promega)
This is a commercially available, luminescence-based, high-throughput assay that provides a convenient and sensitive method for measuring PDE activity.
Principle: The assay is based on a coupled-enzyme system. In the first step, the PDE hydrolyzes cAMP to 5'-AMP. In the subsequent steps, the remaining unhydrolyzed cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a PKA substrate, consuming ATP in the process. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based ATP detection reagent (Kinase-Glo®). The luminescent signal is inversely proportional to the PDE activity.
Detailed Methodology (abbreviated):
-
PDE Reaction: Incubate the PDE enzyme with cAMP or 8-Br-cAMP.
-
Termination and Detection: Add a termination buffer containing a PDE inhibitor and a detection solution containing PKA and its substrate.
-
Kinase Reaction: Allow the PKA-mediated phosphorylation to proceed, consuming ATP.
-
Luminescence Measurement: Add the Kinase-Glo® reagent and measure the resulting luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher PDE activity.
Signaling Pathways and Experimental Workflows
The cAMP Signaling Cascade
8-Br-cAMP, by virtue of its PDE resistance, leads to a sustained activation of the canonical cAMP signaling pathway. This begins with the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of intracellular cAMP.
Caption: The cAMP signaling pathway.
Experimental Workflow for Determining PDE Resistance
A logical workflow to compare the hydrolysis of cAMP and 8-Br-cAMP by a specific PDE isoform would involve parallel kinetic assays.
Caption: Workflow for comparing PDE substrate activity.
Conclusion and Future Directions
8-Br-cAMP's resistance to phosphodiesterase-mediated hydrolysis is a cornerstone of its utility as a research tool. The steric hindrance provided by the C8 bromine atom significantly slows its degradation, leading to sustained intracellular signaling. While qualitatively well-established, there is a clear need for more comprehensive quantitative studies directly comparing the kinetic parameters of 8-Br-cAMP and cAMP hydrolysis across the full spectrum of PDE isoforms. Such data would provide a more nuanced understanding of 8-Br-cAMP's effects in different cellular contexts, which express unique PDE profiles. The experimental protocols detailed herein provide a roadmap for researchers to conduct such valuable comparative studies. A deeper understanding of the interactions between modified cyclic nucleotides and PDEs will not only refine our interpretation of experimental results but also inform the rational design of novel, PDE-resistant cAMP analogs for therapeutic applications.
References
- 1. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial Investigation of 8-Bromoadenosine 3',5'-cyclic Monophosphate (8-Br-cAMP) for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] As a potent activator of cAMP-dependent protein kinase (PKA), 8-Br-cAMP has garnered significant interest in cancer research due to its observed anti-proliferative and pro-apoptotic effects in various cancer cell types.[1][2][3] Its resistance to degradation by phosphodiesterases ensures a more sustained activation of cAMP signaling pathways compared to endogenous cAMP, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in oncology.[4] This technical guide provides an in-depth overview of the initial investigation into 8-Br-cAMP for cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.
Core Mechanism of Action
8-Br-cAMP primarily exerts its effects by activating PKA.[1][2][3] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of 8-Br-cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream target proteins on serine and threonine residues. This phosphorylation cascade can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[5] One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, when phosphorylated, can modulate the expression of genes involved in both cell survival and apoptosis, depending on the cellular context.[5][6]
Beyond PKA, 8-Br-cAMP can also interact with another family of cAMP effectors known as the Exchange Proteins Directly Activated by cAMP (Epac).[7] The interplay between PKA and Epac signaling in response to elevated cAMP levels can be complex and is an active area of investigation in cancer biology.[8][9]
Quantitative Data on the Effects of 8-Br-cAMP in Cancer Models
The following tables summarize the quantitative data on the effects of 8-Br-cAMP on cancer cell lines and in vivo models.
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| Eca-109 | Esophageal Cancer | Apoptosis Induction | - | 20 μM for 24 and 48 hours | [1][3] |
| A-172 | Glioblastoma | Proliferation, Apoptosis | Reduced proliferation, induced apoptosis | Not specified | [5] |
| PC12 | Pheochromocytoma | CREB Phosphorylation | Increased | 0.1 mM for 48 hours | [6] |
| IL-3-dependent leukemic cell line | Leukemia | Proliferative Response | Induced | Not specified | [4] |
| Pancreatic cancer cell lines | Pancreatic Cancer | Membrane Depolarization | Induced | Not specified | [4] |
| Animal Model | Cancer Type | Dosage | Treatment Duration | Observed Effects | Reference |
| CT26 tumor-bearing mice | Colorectal Cancer | 60 mg/kg/day, i.p. | 7 days | Reduced tumor size, decreased primary CRC tumor nodules and liver metastases, inhibited vasculogenic mimicry and VEGF expression, increased PKA expression. | [1][3] |
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of 8-Br-cAMP on cancer cell viability. Specific cell seeding densities and 8-Br-cAMP concentrations should be optimized for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-Br-cAMP stock solution (in a suitable solvent like sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of 8-Br-cAMP. Include a vehicle control (medium with the solvent used for the 8-Br-cAMP stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V Staining)
This protocol outlines the general steps for detecting apoptosis induced by 8-Br-cAMP using Annexin V staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-Br-cAMP
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentration of 8-Br-cAMP for the appropriate duration. Include both untreated and positive controls.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot for PKA Pathway Activation
This protocol provides a general framework for assessing the activation of the PKA pathway by 8-Br-cAMP through the detection of phosphorylated CREB (p-CREB).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
8-Br-cAMP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with 8-Br-cAMP for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB and total CREB overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
8-Br-cAMP Signaling through PKA and CREB
The primary signaling pathway initiated by 8-Br-cAMP in cancer cells involves the activation of PKA and the subsequent phosphorylation of CREB. This can lead to the regulation of gene expression that influences cell fate.
Caption: 8-Br-cAMP activates the PKA-CREB signaling pathway.
Experimental Workflow for Investigating 8-Br-cAMP Effects
A typical experimental workflow to investigate the effects of 8-Br-cAMP on a cancer cell line involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and the underlying signaling mechanisms.
Caption: A typical workflow for studying 8-Br-cAMP in cancer cells.
Conclusion
8-Br-cAMP serves as a critical research tool for elucidating the role of the cAMP signaling pathway in cancer. Its ability to potently and sustainably activate PKA allows for the detailed investigation of downstream effects on cell proliferation, apoptosis, and gene expression. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers initiating studies into the therapeutic potential of targeting cAMP signaling with 8-Br-cAMP and other related analogs in the context of cancer drug discovery and development. Further research is warranted to expand the quantitative dataset across a broader range of cancer types and to further delineate the intricate signaling networks regulated by this important second messenger analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium 8-Bromoadenosine-3',5'-cyclic Monophosphate (8-Br-cAMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and biological activity of sodium 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing or considering this potent and stable analog of cyclic AMP (cAMP).
Core Properties and Structure
Sodium 8-bromoadenosine-3',5'-cyclic monophosphate is a synthetic, cell-permeable derivative of cAMP. The key structural modification is the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring.[1] This alteration confers several advantageous properties compared to the endogenous second messenger, cAMP.
Structural Impact: The bromine atom at the 8-position significantly influences the conformation of the molecule, favoring the syn conformation of the glycosidic bond. This conformational preference is believed to contribute to its enhanced binding affinity for and activation of its primary downstream effector, Protein Kinase A (PKA).
Enhanced Stability: A critical feature of 8-Br-cAMP is its increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[1][2] This resistance leads to a more sustained elevation of intracellular cAMP signaling, making it a reliable tool for studying the prolonged effects of PKA activation.
Physicochemical Properties
The fundamental physicochemical properties of sodium 8-Br-cAMP are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀BrN₅NaO₆P | [2] |
| Molecular Weight | 430.08 g/mol | [2] |
| CAS Number | 76939-46-3 | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥95% - ≥99% (depending on the supplier) | [2] |
| Solubility | Soluble in water (up to 100 mg/mL) and DMSO. | [3] |
| Storage | Store at -20°C, protected from light and moisture. | [3] |
Mechanism of Action and Signaling Pathways
8-Br-cAMP primarily functions as a potent and selective activator of Protein Kinase A (PKA). By mimicking the action of endogenous cAMP, it initiates a cascade of downstream signaling events that regulate a multitude of cellular processes.
Activation of Protein Kinase A (PKA)
The canonical PKA signaling pathway is initiated by the binding of 8-Br-cAMP to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity.
References
Methodological & Application
Application Notes and Protocols for Sodium 8-Br-cAMP in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a widely used cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its popularity in cell culture applications stems from two key properties: enhanced membrane permeability due to its lipophilic nature and increased biological stability due to its resistance to degradation by phosphodiesterases (PDEs).[2][3][4] 8-Br-cAMP acts as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[5][6] It is also known to activate the Exchange protein activated by cAMP (Epac).[7][8] These characteristics make 8-Br-cAMP an invaluable tool for investigating cellular processes regulated by cAMP, including cell differentiation, apoptosis, proliferation, and gene expression.[7][9]
Mechanism of Action
As a cAMP analog, 8-Br-cAMP mimics the action of endogenous cAMP. Upon entering the cell, it binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[10] These catalytic subunits can then translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of substrate proteins, such as transcription factors (e.g., CREB), leading to changes in gene expression and subsequent cellular responses.[10][11] Additionally, 8-Br-cAMP can activate the guanine nucleotide exchange factor Epac, initiating a separate signaling cascade that can influence processes like cell adhesion and migration.[8]
Quantitative Data Summary
The effective concentration and incubation time for 8-Br-cAMP can vary significantly depending on the cell type and the desired biological outcome. The following table summarizes conditions reported in the literature for various applications.
| Cell Type | Application | Concentration | Incubation Time | Observed Effect |
| Human Neonatal Fibroblasts (HFF1) | Cellular Reprogramming | 0.1 - 0.5 mM | Not Specified | Enhanced efficiency of iPS cell generation, synergistic effect with Valproic Acid.[9][12] |
| Esophageal Cancer Cells (Eca-109) | Apoptosis Induction | 20 µM | 24 - 48 hours | Induced apoptosis.[9] |
| Human Endometrial Stromal Cells | Decidualization | 0.5 mM | 2 days | Induced decidualization.[9] |
| Osteoblast-like Cells (MC3T3-E1) | Angiogenesis/Differentiation | 100 µM | 1 day | Significantly increased VEGF production and secretion; induced osteoblastic differentiation.[7] |
| Leukemia Cells (AML193) | Signal Transduction | 1 mM | 1 - 5 minutes | Induced phosphorylation of Erk1,2.[4] |
| Bronchial Epithelial Cells (BEAS-2B) | Signal Transduction | 1 mM | 30 minutes | Caused translocation of the PKA catalytic subunit to the nucleus.[10] |
| HL-1 Cardiomyocytes | Signal Transduction | 50 nM | 30 minutes | Increased phosphorylation of CaMKII. |
Experimental Protocols
Protocol 1: Stock Solution Preparation and Storage
This protocol describes the preparation of a 5 mM stock solution of Sodium 8-Br-cAMP.
Materials:
-
This compound (MW: ~430.1 g/mol , check batch-specific MW)[13]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or sterile water[14]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: To prepare a 5 mM stock solution, weigh out the required amount of this compound. For example, for 10 mL of a 5 mM solution using a compound with MW 430.1 g/mol :
-
Mass (g) = 5 mmol/L * 0.010 L * 430.1 g/mol = 0.0215 g = 21.5 mg
-
-
Dissolution: Aseptically add the weighed this compound powder to a sterile conical tube. Add the calculated volume (e.g., 10 mL) of sterile PBS or water.[14]
-
Solubilization: Vortex the solution until the powder is completely dissolved. If dissolution is difficult, the solution can be warmed in a 37°C water bath with periodic mixing until it becomes clear.[14]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting: Apportion the sterile stock solution into smaller, working volumes (e.g., 200 µL) in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.[14]
-
Storage:
-
Powder: Store the solid compound at -20°C, protected from light and with a desiccant. It is stable for at least one year.[14][15]
-
Stock Solution: Store the aliquoted stock solution at -20°C (or -80°C for longer-term storage).[14] While some sources suggest stability for up to three months, it is highly recommended to prepare fresh stock solutions for optimal and reproducible results.[6][14][15]
-
Protocol 2: General Application for In Vitro Cell Treatment
This protocol provides a general workflow for treating adherent cells with 8-Br-cAMP.
References
- 1. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 3. biolog.de [biolog.de]
- 4. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for PKA Activation by 8-Br-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is widely used in research to activate cAMP-dependent protein kinase A (PKA).[1][2][3] As a key second messenger, cAMP, and its mimetic 8-Br-cAMP, regulate a plethora of cellular processes including gene expression, metabolism, cell proliferation, and apoptosis.[2] These application notes provide a comprehensive overview of the effective concentrations of 8-Br-cAMP for PKA activation in various experimental systems, detailed protocols for assessing PKA activity, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Effective Concentrations of 8-Br-cAMP
The effective concentration of 8-Br-cAMP for PKA activation can vary significantly depending on the cell type, experimental conditions, and the specific biological endpoint being measured. The following table summarizes quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.
| Cell Type/System | 8-Br-cAMP Concentration | Incubation Time | Observed Effect |
| In vitro (cell-free) | 0.05 µM | Not Applicable | Ka value for activating cyclic-AMP-dependent protein kinase[1] |
| Esophageal cancer cell line (Eca-109) | 20 µM | 24 and 48 hours | Induction of apoptosis[2] |
| Human neonatal foreskin fibroblast (HFF1) | 0.1 / 0.5 mM | Not Specified | Enhanced reprogramming efficiency[2][3] |
| Human endometrial stromal cells | 0.5 mM | 2 days | Induction of decidualization[2][3] |
| HEK cells | 250 µM | 5 minutes | Reached steady-state activation of BK channels[4] |
| BEAS-2B cells | 1 mM | 30 minutes | Translocation of PKA catalytic subunit to the nucleus[5] |
| MC3T3-E1 osteoblast-like cells | 100 µM | 1 day | Increased ALP activity, indicating osteoblastic differentiation[6] |
| COS-1 cells | 1 mM | 5 minutes | Increased phosphorylation of Erk-1/2[7] |
| CT26 tumor mice (in vivo) | 60 mg/kg/day (i.p.) | 7 days | Reduction in tumor size[2][3] |
Signaling Pathway and Experimental Workflow
PKA Signaling Pathway
The diagram below illustrates the canonical PKA signaling pathway initiated by the activation of adenylyl cyclase and culminating in the phosphorylation of target proteins. 8-Br-cAMP directly activates PKA, bypassing the need for adenylyl cyclase stimulation.
References
- 1. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
Preparing Stock Solutions of Sodium 8-Br-cAMP for Cellular and Molecular Biology Experiments
Application Note
Introduction
Sodium 8-bromoadenosine-3',5'-cyclic monophosphate (Sodium 8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is widely used in biological research.[1][2][3] It is a potent activator of cAMP-dependent protein kinase A (PKA) and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained cellular response.[2][4][5] These properties make 8-Br-cAMP an invaluable tool for investigating the numerous signaling pathways regulated by cAMP, including cell differentiation, apoptosis, and gene expression.[2][6][7] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various experimental settings.
Physicochemical Properties and Solubility
Proper preparation of stock solutions requires an understanding of the physicochemical properties of this compound. This data is crucial for accurate concentration calculations and ensuring complete dissolution.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | [2][6][8] |
| Molecular Weight | ~430.08 g/mol (Note: Batch-specific molecular weight may vary due to hydration) | [6][8] |
| Appearance | Off-white to white crystalline powder | |
| Solubility in Water | ≥ 100 mg/mL (~232.5 mM) | [6] |
| Solubility in DMSO | ≥ 86 mg/mL (~200 mM) | [9] |
| Storage of Solid | -20°C, protected from light and moisture | [2][6][10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is suitable for most cell culture applications where an aqueous-based solution is preferred.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Optional: Water bath at 37°C
Procedure:
-
Determine the required mass: Use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations. To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 0.1 L * 0.1 mol/L * Molecular Weight ( g/mol ) * 1000 mg/g
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.
-
Dissolution: Add the appropriate volume of sterile water to the powder. For example, to make a 100 mM solution with a molecular weight of 430.09 g/mol , you would add 1 mL of water to 43.01 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath with periodic mixing can facilitate the process.[10] The solution should be clear and free of particulates.[6]
-
Sterilization (Optional but Recommended): For cell culture applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C.[2][10] Stock solutions are reported to be stable for up to 3 months at -20°C.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
This protocol is an alternative for applications where a high concentration in a small volume is needed, or for specific experimental conditions that are compatible with DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the required mass: As in Protocol 1, use the batch-specific molecular weight for accurate calculations.
-
Weigh the powder: Weigh the calculated amount of this compound powder in a sterile tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the powder is fully dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small volumes in appropriate tubes (e.g., polypropylene). Store at -20°C. When stored properly, DMSO stock solutions are generally stable for extended periods.
Application in Cell Culture
For most in vitro experiments, the concentrated stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. The final concentration of 8-Br-cAMP can vary significantly depending on the cell type and the specific biological process being investigated, with common working concentrations ranging from 20 µM to 1 mM.[1][6]
Example Dilution: To prepare a 100 µM working solution from a 100 mM stock:
-
Dilute the stock solution 1:1000 in cell culture medium.
-
For example, add 1 µL of the 100 mM stock solution to 1 mL of medium.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Signaling Pathway of 8-Br-cAMP
8-Br-cAMP primarily exerts its effects by activating Protein Kinase A (PKA).[1][4][6] As a cAMP analog, it mimics the action of endogenous cAMP, which is a key second messenger in many signaling cascades. The bromination at the 8th position makes it resistant to degradation by phosphodiesterases, leading to a more prolonged activation of PKA.[4][5] PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to various cellular responses. Additionally, 8-Br-cAMP can stimulate Epac (Exchange protein directly activated by cAMP), which then activates small GTPases like Rac1 and Cdc42, influencing cell migration and cytoskeletal rearrangement.
Caption: Signaling pathway of 8-Br-cAMP.
Experimental Workflow for Preparing and Using 8-Br-cAMP Stock Solutions
The following diagram illustrates the general workflow from receiving the compound to its application in a typical cell-based assay.
Caption: Workflow for 8-Br-cAMP solution preparation and use.
References
- 1. 8-Bromo-cAMP | Protein kinase A activator | TargetMol [targetmol.com]
- 2. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 3. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 4. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Elevating Intracellular cAMP: A Protocol for Treating Cells with 8-Br-cAMP and IBMX
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In cellular biology, the manipulation of intracellular signaling pathways is a cornerstone of research, enabling the study of a vast array of physiological and pathological processes. One of the most ubiquitous and critical second messengers is cyclic adenosine monophosphate (cAMP). The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This application note provides a detailed protocol for the combined use of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) and 3-isobutyl-1-methylxanthine (IBMX) to effectively and synergistically increase intracellular cAMP levels. 8-Br-cAMP is a cell-permeable analog of cAMP that directly activates protein kinase A (PKA), a primary effector of cAMP signaling.[1] IBMX is a broad-spectrum inhibitor of PDEs, preventing the breakdown of cAMP and thus prolonging its signaling effects.[2] This combined treatment strategy is a powerful tool for investigating the downstream consequences of sustained cAMP signaling in various cell types.
Mechanism of Action
The synergistic effect of 8-Br-cAMP and IBMX lies in their complementary roles in the cAMP signaling cascade. 8-Br-cAMP, being a structural analog of cAMP, can directly bind to and activate PKA, initiating the phosphorylation of downstream target proteins. Concurrently, IBMX blocks the action of PDEs, the enzymes responsible for hydrolyzing cAMP to AMP. This inhibition leads to an accumulation of both endogenous cAMP and the exogenously supplied 8-Br-cAMP, resulting in a more robust and sustained activation of PKA and other cAMP effectors than either compound could achieve alone.
Applications
The controlled elevation of intracellular cAMP has broad applications in biomedical research, including:
-
Differentiation studies: Inducing the differentiation of various cell types, including adipocytes, osteoblasts, and neuronal cells.[3][4]
-
Cancer research: Investigating the role of cAMP in cell proliferation, apoptosis, and differentiation in cancer cell lines.[1][5]
-
Immunology: Modulating immune cell function, such as T cell proliferation and cytokine production.[6]
-
Neuroscience: Studying neuronal development, synaptic plasticity, and neuroprotection.
-
Drug discovery: Screening for compounds that modulate the cAMP pathway.
Data Presentation: Recommended Concentration Ranges and Incubation Times
The optimal concentrations and incubation times for 8-Br-cAMP and IBMX treatment are cell-type dependent and should be empirically determined. The following table provides a summary of concentrations and durations reported in the literature for various cell lines.
| Cell Line/Type | 8-Br-cAMP Concentration | IBMX Concentration | Incubation Time | Application | Reference |
| Murine CD4+ T cells | 50 µM | 25 µM | Up to 9 days | Inhibition of T cell proliferation | [6] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Not specified | Not specified | Not specified | Differentiation into intestinal epithelial cells | [3] |
| U937 (Human monocytic cell line) | 25 µM | 2 mM | 24 hours | Potentiation of cytotoxicity | [5] |
| PCCL3 (Rat thyroid follicular cell line) | 3 mM | 250 µM | Not specified | Stimulation of cell proliferation | [7] |
| 3T3-L1 (Mouse pre-adipocyte cell line) | Not specified | 0.5 mM | 2 days (for differentiation) | Adipocyte differentiation | [8] |
| MC3T3-E1 (Mouse pre-osteoblast cell line) | 100 µM | Not specified | 24 hours | Induction of VEGF production and osteoblastic differentiation | [4] |
| Human Neonatal Foreskin Fibroblasts (HFF1) | 0.1 - 0.5 mM | Not specified | Not specified | Enhancement of iPSC reprogramming | [1] |
| Esophageal Cancer Cell Line (Eca-109) | 20 µM | Not specified | 24 - 48 hours | Induction of apoptosis | [1] |
| Human Endometrial Stromal Cells | 0.5 mM | Not specified | 2 days | Induction of decidualization | [1] |
| BEAS-2B (Human bronchial epithelial cells) | 100 µM | Not specified | 1 hour | General treatment | [9] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for treating cultured cells with 8-Br-cAMP and IBMX. This protocol should be adapted based on the specific cell type and experimental goals.
Materials
-
8-Bromo-cAMP, sodium salt (e.g., R&D Systems, Cat. No. 2815)
-
IBMX (e.g., R&D Systems, Cat. No. 2845)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium, appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Sterile, nuclease-free microcentrifuge tubes
Stock Solution Preparation
1. 8-Br-cAMP Stock Solution (e.g., 100 mM in water or PBS):
- 8-Bromo-cAMP is soluble in water and PBS.[10]
- Aseptically weigh the required amount of 8-Br-cAMP powder.
- Dissolve in sterile water or PBS to the desired concentration (e.g., 100 mM).
- Gently vortex to ensure complete dissolution.
- Filter-sterilize the stock solution through a 0.22 µm syringe filter.
- Aliquot into sterile, nuclease-free microcentrifuge tubes.
- Store at -20°C for up to one year.[10] Avoid repeated freeze-thaw cycles.
2. IBMX Stock Solution (e.g., 100 mM in DMSO):
- IBMX is soluble in DMSO.
- Aseptically weigh the required amount of IBMX powder.
- Dissolve in cell culture grade DMSO to the desired concentration (e.g., 100 mM).
- Gently vortex to ensure complete dissolution.
- Aliquot into sterile, nuclease-free microcentrifuge tubes.
- Store at -20°C. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%) in complete culture medium.
-
Preparation of Treatment Medium:
-
On the day of the experiment, thaw the 8-Br-cAMP and IBMX stock solutions at room temperature.
-
Prepare the treatment medium by diluting the stock solutions directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare 1 mL of treatment medium with 100 µM 8-Br-cAMP and 500 µM IBMX from 100 mM stock solutions:
-
Add 1 µL of 100 mM 8-Br-cAMP stock to 994 µL of medium.
-
Add 5 µL of 100 mM IBMX stock to the same tube.
-
Gently mix the treatment medium.
-
-
Prepare a vehicle control medium containing the same final concentration of the solvent(s) (e.g., water/PBS and DMSO) as the treatment medium.
-
-
Cell Treatment:
-
Carefully aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the experiment).
-
Add the appropriate volume of the prepared treatment medium or vehicle control medium to each well or flask.
-
-
Incubation:
-
Return the cells to a humidified incubator at 37°C with 5% CO₂.
-
Incubate for the desired period, as determined by preliminary experiments or literature data. Incubation times can range from minutes to several days depending on the biological question.
-
-
Downstream Analysis:
-
Following incubation, the cells are ready for downstream analysis, such as:
-
Western blotting to assess protein phosphorylation (e.g., phospho-CREB).
-
Quantitative PCR (qPCR) to measure gene expression changes.
-
Cell viability or proliferation assays.
-
Functional assays specific to the cell type (e.g., differentiation marker expression, hormone secretion).
-
Measurement of intracellular cAMP levels using commercially available kits.
-
-
Mandatory Visualizations
Signaling Pathway of 8-Br-cAMP and IBMX
Caption: Signaling pathway of 8-Br-cAMP and IBMX.
Experimental Workflow for Cell Treatment
Caption: Experimental workflow for treating cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Cyclic AMP Signaling Promotes the Differentiation of Human Induced Pluripotent Stem Cells into Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Soluble cyclase-mediated nuclear cAMP synthesis is sufficient for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
Application Notes and Protocols for Assessing PKA Activation by 8-bromo-cAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for assessing the activation of Protein Kinase A (PKA) by the cell-permeable cyclic AMP (cAMP) analog, 8-bromo-cAMP. This document includes theoretical background, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to PKA and 8-bromo-cAMP
Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial enzyme in cellular signaling, regulating a wide array of physiological processes. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits leads to a conformational change and the release of the active catalytic subunits, which then phosphorylate target proteins on serine or threonine residues.
8-bromo-cAMP is a cell-permeable analog of cAMP that effectively activates PKA.[1][2][3] Its resistance to degradation by phosphodiesterases ensures a sustained activation of the PKA signaling pathway, making it a valuable tool for research and drug discovery.[4] The activation constant (Ka) of 8-bromo-cAMP for PKA is approximately 0.05 µM.[2]
PKA Signaling Pathway
The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) can activate adenylyl cyclase, which in turn synthesizes cAMP from ATP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA and the phosphorylation of downstream substrates, such as the transcription factor CREB (cAMP response element-binding protein).[5][6]
Methods for Assessing PKA Activation
Several robust methods are available to quantify the activation of PKA by 8-bromo-cAMP. The choice of method depends on the specific research question, available equipment, and desired throughput.
Western Blotting for Substrate Phosphorylation
This widely used technique provides a semi-quantitative assessment of PKA activity by detecting the phosphorylation of its downstream substrates.
Principle: PKA activation leads to the phosphorylation of specific serine or threonine residues on its target proteins. Phospho-specific antibodies can then be used to detect this modification by Western blot. The intensity of the phosphorylated protein band, often normalized to the total amount of the protein, serves as an indicator of PKA activity.
Key Substrates:
-
CREB (cAMP response element-binding protein): Phosphorylation at Serine 133 is a well-established marker of PKA activation.[5][6][7]
-
VASP (Vasodilator-stimulated phosphoprotein): Phosphorylation of VASP is another reliable indicator of PKA activity.[8]
-
PKA Regulatory Subunits (pRII): The phosphorylation state of the regulatory subunits themselves can also be an indicator of cAMP binding and subsequent holoenzyme conformational changes.[9]
In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of PKA from cell lysates or purified enzyme preparations. They are highly quantitative and suitable for screening potential activators or inhibitors.
Principle: A specific PKA substrate (often a peptide like Kemptide) and ATP are incubated with the sample containing PKA. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. Non-radioactive methods often employ colorimetric or luminescent detection.[10]
Assay Formats:
-
Colorimetric (ELISA-based): A phospho-specific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to an enzyme (like HRP) generates a colored product.
-
Luminescent: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal.[10]
Reporter Gene Assays
This cell-based assay measures the transcriptional activity downstream of PKA activation.
Principle: Cells are transiently transfected with a reporter plasmid containing a cAMP Response Element (CRE) upstream of a reporter gene (e.g., firefly luciferase).[11][12] Activation of PKA by 8-bromo-cAMP leads to the phosphorylation and activation of CREB, which binds to the CRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to PKA activity.[11] A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often used to normalize for transfection efficiency.[11]
Quantitative Data Summary
The following tables summarize typical concentrations and incubation times for using 8-bromo-cAMP and related compounds in cell-based assays.
Table 1: 8-bromo-cAMP Concentrations and Treatment Times
| Cell Line/System | Concentration | Treatment Time | Observed Effect | Reference |
| Eca-109 cells | 20 µM | 24 - 48 hours | Induced differentiation and apoptosis | [1] |
| Human fibroblast cells | 0.1 - 0.5 mM | 10 days | Enhanced induction of pluripotency | [1] |
| Mouse placental cells | 250 µM | Not specified | Inhibited glucose transport | [1] |
| IL-3 dependent leukemic cell line | 0 - 1 mM | Not specified | Induced a proliferative response | [1] |
| CT26 tumor-bearing mice | 60 mg/kg/day (i.p.) | 7 days | Inhibited tumor growth | [1] |
| HeLa cells | Not specified | 30 minutes | Increased Bora-S59 phosphorylation | |
| COS-1 cells | 1 mM | 24 hours | Induced ligand-independent activation of cPRA | [13] |
| MC3T3-E1 cells | 100 µM | 1 day | Induced osteoblastic differentiation | [14] |
Table 2: Related Reagents for PKA Activation Studies
| Reagent | Mechanism of Action | Typical Concentration | Use |
| Forskolin | Activator of adenylyl cyclase | 10 - 50 µM | Increases intracellular cAMP |
| IBMX | Phosphodiesterase (PDE) inhibitor | 0.5 mM | Prevents cAMP degradation |
| H89 | PKA inhibitor | 1 - 25 µM | Negative control for PKA activity |
| Rp-8-Br-cAMPS | PKA inhibitor (cAMP analog) | 10 µM | Negative control for PKA activity |
Experimental Protocols
Protocol 1: Western Blot for Phospho-CREB (Ser133)
Materials:
-
Cells of interest
-
8-bromo-cAMP (sodium salt)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of 8-bromo-cAMP for the appropriate duration (e.g., 30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-CREB antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-CREB to total CREB.
Protocol 2: In Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol is based on commercially available kits (e.g., Abcam ab139435).
Materials:
-
PKA Kinase Activity Assay Kit (containing PKA substrate-coated microplate, ATP, positive control, antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cell lysate prepared in a non-denaturing lysis buffer
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from control and 8-bromo-cAMP-treated cells. Determine protein concentration.
-
Assay Setup: Add cell lysates (diluted to an appropriate concentration) or positive control to the wells of the PKA substrate-coated microplate.
-
Kinase Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for the recommended time and temperature (e.g., 90 minutes at 30°C).
-
Detection:
-
Wash the wells to remove excess ATP and non-bound proteins.
-
Add the phospho-specific substrate antibody to each well and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the wells and add TMB substrate. A blue color will develop.
-
Add the stop solution to terminate the reaction, changing the color to yellow.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the PKA activity in the sample. Compare the absorbance values from treated samples to the control.
Protocol 3: CRE/CREB Reporter Gene Assay
Materials:
-
CRE/CREB Reporter Kit (containing CRE luciferase reporter vector and a constitutively expressing Renilla luciferase vector)[11][12]
-
Cells of interest
-
Transfection reagent
-
8-bromo-cAMP
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the CRE firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.
-
Treatment: After allowing the cells to recover and express the reporters (typically 24 hours), treat the cells with various concentrations of 8-bromo-cAMP or a vehicle control.
-
Cell Lysis: After the desired treatment time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay system.
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Firefly signal).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence again (Renilla signal).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity of the treated samples to the vehicle control.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 13. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Bromo-cAMP in the Study of Vasodilation
Comprehensive Application Notes and Protocols for Researchers
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) and a potent activator of cAMP-dependent protein kinase (PKA).[1][2] Its resistance to hydrolysis by phosphodiesterases ensures a sustained elevation of intracellular cAMP levels, making it an invaluable tool for investigating the signaling pathways that govern vasodilation.[3] These notes provide an in-depth overview of the application of 8-Br-cAMP in vasodilation research, complete with detailed experimental protocols and data presentation.
Key Applications:
-
Elucidation of cAMP-Mediated Vasodilation: 8-Br-cAMP is instrumental in dissecting the downstream effects of cAMP signaling in vascular smooth muscle cells (VSMCs), independent of adenylyl cyclase activation.
-
Investigation of Protein Kinase A (PKA) Activation: As a direct activator of PKA, 8-Br-cAMP allows for the specific study of PKA's role in vasodilation.[1][4]
-
Modulation of Ion Channel Activity: Researchers utilize 8-Br-cAMP to study the regulation of various ion channels involved in controlling vascular tone, such as potassium channels.[4]
-
Anti-proliferative Effects on Vascular Smooth Muscle Cells: Beyond its role in vasodilation, 8-Br-cAMP is also employed to study the inhibition of VSMC proliferation, a key factor in vascular diseases like restenosis.[5][6]
Signaling Pathways
The primary mechanism by which 8-Br-cAMP induces vasodilation is through the activation of the cAMP/PKA signaling cascade in vascular smooth muscle cells. This activation leads to a series of downstream events culminating in smooth muscle relaxation and a decrease in vascular tone.
Caption: 8-Br-cAMP signaling pathway in vasodilation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of 8-Br-cAMP on vasodilation and related cellular processes.
Table 1: Effect of 8-Br-cAMP on Vascular Tone
| Tissue/Cell Type | Agonist | 8-Br-cAMP Concentration | Effect | Reference |
| Isolated-perfused rat lung | Hypoxia | 0.1-1.0 mM | Dose-dependent attenuation of peak pressor response | [4] |
| Rat aortic rings | Phenylephrine (PE) | 10-100 µM | Very little effect on tension | [7] |
| Guinea pig tracheal smooth muscle | Carbachol (CCh) | 100 µM | Inhibition of agonist-induced contraction | [8] |
| Human bronchial smooth muscle | Leukotriene D4 (LTD4) | 100 µM | Inhibition of LTD4-induced contraction | [8] |
Table 2: Effect of 8-Br-cAMP on PKA Activity
| Tissue/Cell Type | 8-Br-cAMP Concentration | Effect on PKA Activity | Reference |
| Rat aortic rings | 30 µM | Significant increase in soluble PKA activity ratio | [7] |
| Rat aortic rings | 30-100 µM | Increased particulate PKA activity ratio | [7] |
Table 3: Effect of 8-Br-cAMP on Nitric Oxide Production
| Tissue/Cell Type | 8-Br-cAMP Concentration | Effect on Nitrite Release (NO surrogate) | Reference |
| Canine coronary microvessels | 10 mM | Increased to 162+/-13 pmol/mg from 86+/-3 pmol/mg | [9] |
Experimental Protocols
Protocol 1: Assessment of Vasodilation in Isolated Arterial Rings
This protocol details the methodology for studying the vasodilatory effects of 8-Br-cAMP on isolated arterial rings using an organ bath setup.
Caption: Experimental workflow for assessing vasodilation.
Materials:
-
Isolated arterial segments (e.g., rat aorta, coronary artery)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
8-Br-cAMP
-
Vasoconstrictor agent (e.g., Phenylephrine, KCl)
-
Organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Excise the desired artery and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
-
Equilibration and Contraction:
-
Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Induce a stable contraction with a vasoconstrictor agent (e.g., 1 µM Phenylephrine).
-
-
Application of 8-Br-cAMP:
-
Once a stable contraction plateau is reached, add 8-Br-cAMP to the organ bath in a cumulative manner (e.g., 1 µM to 1 mM).
-
Allow the tension to stabilize after each addition before adding the next concentration.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation induced by 8-Br-cAMP as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a dose-response curve to determine the potency (EC50) and efficacy of 8-Br-cAMP.
-
Protocol 2: Measurement of PKA Activity in Vascular Tissue
This protocol outlines the steps to measure PKA activity in vascular tissue homogenates following treatment with 8-Br-cAMP.
Materials:
-
Vascular tissue (e.g., aortic rings)
-
Homogenization buffer
-
PKA activity assay kit (commercially available)
-
8-Br-cAMP
-
Protein assay reagent (e.g., Bradford)
Procedure:
-
Tissue Treatment:
-
Incubate vascular tissue segments with or without 8-Br-cAMP for a specified time.
-
Quickly freeze the tissues in liquid nitrogen to stop the reaction.
-
-
Homogenization:
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to separate the soluble (cytosolic) and particulate (membrane) fractions.
-
-
PKA Activity Assay:
-
Determine the protein concentration of the soluble and particulate fractions using a protein assay.
-
Measure PKA activity in each fraction using a PKA activity assay kit, which typically involves measuring the phosphorylation of a specific PKA substrate.
-
-
Data Analysis:
-
Express PKA activity as pmol of phosphate incorporated per minute per mg of protein.
-
Compare the PKA activity in 8-Br-cAMP-treated tissues to that of control tissues.
-
Conclusion
8-Br-cAMP remains a cornerstone for investigating the molecular mechanisms of vasodilation. Its ability to specifically and potently activate the cAMP/PKA pathway provides researchers with a powerful tool to explore the intricate signaling cascades that regulate vascular tone. The detailed protocols and summarized data presented here offer a comprehensive resource for scientists and drug development professionals aiming to utilize 8-Br-cAMP in their vasodilation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Role of cAMP-dependent protein kinase in cAMP-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. cAMP signal transduction cascade, a novel pathway for the regulation of endothelial nitric oxide production in coronary blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing 8-bromo-cAMP incubation time for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 8-bromo-cAMP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for 8-bromo-cAMP to achieve a maximal effect?
The optimal incubation time for 8-bromo-cAMP is highly dependent on the specific biological endpoint being measured. Effects can be observed across a wide temporal range:
-
Rapid Phosphorylation Events: Activation of downstream kinases like ERK1/2 can be detected in as little as 5 minutes.[1]
-
Gene Expression and Protein Synthesis: Changes in gene expression or protein levels, such as VEGF production, may require incubations of 24 hours or longer.[2]
-
Cellular Differentiation and Proliferation: Studies on cellular processes like differentiation or the induction of pluripotency can involve continuous exposure for several days.[2][3]
Therefore, it is crucial to perform a time-course experiment to determine the ideal incubation period for your specific cell type and endpoint of interest.
Q2: What is a typical starting concentration for 8-bromo-cAMP?
A common starting concentration for 8-bromo-cAMP is 100 µM.[2] However, the optimal concentration can vary depending on the cell type and the desired effect. It is recommended to perform a dose-response experiment to identify the most effective concentration for your experimental system.
Q3: Is 8-bromo-cAMP stable in cell culture medium for long incubation periods?
8-bromo-cAMP is more resistant to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cAMP, which contributes to its longer-lasting effects.[4] However, it is not completely immune to degradation, and for very long incubation periods, its metabolic breakdown could be a factor.[5] For prolonged experiments, consider replacing the medium with fresh 8-bromo-cAMP at regular intervals.
Q4: What are the primary signaling pathways activated by 8-bromo-cAMP?
8-bromo-cAMP is a cell-permeable analog of cyclic AMP (cAMP) and primarily activates two key downstream effectors:
-
Protein Kinase A (PKA): A major mediator of cAMP signaling in most cells.[6]
-
Exchange protein activated by cyclic AMP (Epac): A guanine nucleotide exchange factor for the Rap family of small G proteins.[5][7]
Additionally, 8-bromo-cAMP can indirectly activate other pathways, such as the MAPK/ERK pathway, through PKA-dependent mechanisms.[1]
Troubleshooting Guide
Issue 1: No observable effect after 8-bromo-cAMP treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment. For rapid signaling events, test short time points (e.g., 5, 15, 30 minutes). For changes in gene expression or cell differentiation, extend the incubation to 24, 48, or 72 hours. |
| Suboptimal Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). |
| Cell Line Insensitivity | Confirm that your cell line expresses the necessary downstream effectors (PKA, Epac). You can test for pathway activation by treating with a known activator of adenylyl cyclase, such as forskolin, and measuring cAMP levels. |
| Reagent Degradation | Ensure your 8-bromo-cAMP stock solution is fresh and has been stored properly at -20°C.[8] Prepare fresh dilutions in culture medium for each experiment. |
Issue 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Reduce the concentration of 8-bromo-cAMP used. Even if a high concentration elicits a strong primary response, it may also induce cytotoxicity. |
| Prolonged Incubation | Continuous long-term exposure can sometimes be detrimental to cell health.[2] Consider shorter incubation periods or intermittent treatment schedules. |
| Off-Target Effects | 8-bromo-cAMP can have broad effects due to the ubiquitous nature of cAMP signaling. Use more specific downstream inhibitors (e.g., PKA or Epac inhibitors) to confirm that the observed effect is mediated through the intended pathway. |
Experimental Protocols & Data
Protocol: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time of 8-bromo-cAMP for a specific cellular response.
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the final time point.
-
Cell Culture: Culture the cells overnight to allow for attachment and recovery.
-
8-bromo-cAMP Treatment: Add 8-bromo-cAMP to the culture medium at your chosen starting concentration (e.g., 100 µM).
-
Incubation: Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of your endpoint:
-
Phosphorylation: 0, 5, 15, 30, 60 minutes.
-
Gene Expression: 0, 2, 4, 8, 12, 24 hours.
-
Cellular Phenotype: 0, 24, 48, 72 hours.
-
-
Sample Collection: At each time point, harvest the cells or cell lysates for analysis.
-
Analysis: Analyze the samples for your endpoint of interest (e.g., Western blot for protein phosphorylation, qPCR for gene expression, microscopy for morphological changes).
-
Data Interpretation: Plot the response as a function of time to identify the point of maximal effect.
Summary of Experimental Conditions from Literature
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| COS-1 | 1 mM | 5 min | Activation of Erk-1/2 | [1] |
| COS-1 | 1 mM | 12-14 h | Increased SRC-1 phosphorylation | [1] |
| MC3T3-E1 | 100 µM | 24 h | Increased VEGF secretion | [2] |
| MC3T3-E1 | 100 µM | 7 days | Osteoblastic differentiation | [2] |
| Human Fibroblasts | 0.1/0.5 mM | Not specified | Enhanced reprogramming efficiency | [3] |
| Esophageal Cancer Cells | 20 µM | 24 and 48 h | Apoptosis induction | [3] |
| Human Endometrial Stromal Cells | 0.5 mM | 2 days | Decidualization | [3] |
| HL-1 Cardiomyocytes | 50 nM | 30 min | Increased CaMKII phosphorylation | |
| BEAS-2B | 1 mM | 30 min | Translocation of PKA catalytic subunit to the nucleus | [9] |
Visualizations
Signaling Pathways of 8-bromo-cAMP
Caption: Signaling pathways activated by 8-bromo-cAMP.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal incubation time.
References
- 1. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. biolog.de [biolog.de]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
improving the stability of 8-Br-cAMP in culture media
Welcome to the technical support center for 8-Bromo-cAMP (8-Br-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 8-Br-cAMP in culture media and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-cAMP and how does it work?
8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It functions as a second messenger in various biological processes.[1][2][3] Its primary mechanism of action involves the activation of cAMP-dependent protein kinase A (PKA).[2][3][4] Additionally, 8-Br-cAMP can also activate the Exchange protein directly activated by cAMP (Epac), another important downstream effector of cAMP signaling.[5] The bromination at the 8th position makes it more resistant to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP, resulting in a longer-lasting effect.[1][6]
Q2: How should I prepare and store 8-Br-cAMP stock solutions?
For optimal stability, it is recommended to prepare stock solutions of 8-Br-cAMP in a suitable solvent such as sterile water or DMSO.[7][8] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][6] While powdered 8-Br-cAMP is stable for at least a year when stored properly at -20°C with a desiccant, aqueous solutions are more labile and should ideally be prepared fresh for each experiment.[6] If storing solutions, they are generally considered stable for up to three months at -20°C.[8]
Q3: What is the recommended working concentration of 8-Br-cAMP in cell culture?
The optimal working concentration of 8-Br-cAMP is cell-type and application-dependent. However, a common concentration range used in published studies is between 100 µM and 1 mM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is 8-Br-cAMP in cell culture media at 37°C?
While 8-Br-cAMP is more resistant to degradation by phosphodiesterases (PDEs) than cAMP, it is not completely stable in culture media at 37°C, especially during long-term incubations.[5] The primary route of degradation is hydrolysis by PDEs present in the cell culture, particularly if using serum-supplemented media, as serum can contain active PDEs.[9] For experiments requiring long incubation periods, it is advisable to either replenish the media with fresh 8-Br-cAMP periodically (e.g., every 24-48 hours) or consider using a more hydrolysis-resistant analog such as Sp-8-Br-cAMPS.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed | Degradation of 8-Br-cAMP: The compound may have degraded in the stock solution or in the culture medium. | Prepare fresh stock solutions. For long-term experiments, replenish the medium with fresh 8-Br-cAMP every 24-48 hours. Consider using a more stable analog like Sp-8-Br-cAMPS for prolonged treatments.[5] |
| Incorrect concentration: The concentration used may be too low or too high for the specific cell type. | Perform a dose-response curve to determine the optimal working concentration for your experimental system. | |
| Cell-type specific response: The cellular machinery (PKA, Epac levels) can vary between cell types, leading to different responses. | Review the literature for the effects of 8-Br-cAMP on your specific cell model. | |
| Hydrolysis to active metabolites: In some cases, the hydrolyzed product of cAMP analogs, rather than the analog itself, may be responsible for the biological effect. Inconsistent hydrolysis could lead to variable results. | Ensure consistent experimental conditions. If variability persists, consider measuring the concentration of 8-Br-cAMP and its potential metabolites in the culture medium over time. | |
| Variability between experiments | Inconsistent storage of stock solutions: Repeated freeze-thaw cycles can lead to degradation of 8-Br-cAMP. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
| Presence of serum in the medium: Serum contains phosphodiesterases that can degrade 8-Br-cAMP. Batch-to-batch variation in serum can lead to inconsistent degradation rates.[9] | If possible, conduct experiments in serum-free media. If serum is required, use the same batch of serum for all related experiments to minimize variability. | |
| pH of the culture medium: Changes in the pH of the medium during the experiment could potentially affect the stability of 8-Br-cAMP. | Monitor and maintain a stable pH of the culture medium throughout the experiment. |
Data Presentation
Table 1: General Stability of 8-Br-cAMP under Different Storage Conditions
| Form | Storage Temperature | Recommended Duration | Reference |
| Powder | -20°C (with desiccant) | At least 12 months | [6] |
| Stock Solution (in water or DMSO) | -20°C | Up to 3 months | [8] |
| Stock Solution (in water or DMSO) | -80°C | Up to 6 months | [3] |
Experimental Protocols
Protocol: Assessing the Stability of 8-Br-cAMP in Culture Media via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of 8-Br-cAMP in your specific cell culture medium.
Materials:
-
8-Br-cAMP
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like acetonitrile or methanol)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a standard curve:
-
Prepare a stock solution of 8-Br-cAMP of known concentration in the culture medium.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., ranging from 1 µM to 1 mM).
-
Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (around 264 nm for 8-Br-cAMP).[5]
-
Plot the peak area versus the concentration to generate a standard curve.
-
-
Prepare stability samples:
-
Prepare a solution of 8-Br-cAMP in your cell culture medium at the desired experimental concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
Store the collected sample at -20°C or -80°C until analysis.
-
-
HPLC analysis:
-
Thaw the collected samples.
-
Inject each sample onto the HPLC system using the same method as for the standard curve.
-
Record the peak area for 8-Br-cAMP in each sample.
-
-
Data analysis:
-
Use the standard curve to determine the concentration of 8-Br-cAMP remaining at each time point.
-
Plot the concentration of 8-Br-cAMP versus time.
-
From this plot, you can determine the degradation rate and the half-life of 8-Br-cAMP under your specific experimental conditions.
-
Visualizations
Caption: Signaling pathway of 8-Br-cAMP.
Caption: Workflow for assessing 8-Br-cAMP stability.
Caption: Troubleshooting logic for 8-Br-cAMP experiments.
References
- 1. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining 8-Bromo-cAMP Concentration for Long-Term Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-adenosine 3',5'-cyclic monophosphate (8-bromo-cAMP). Our goal is to help you optimize its concentration for long-term cell culture experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is 8-bromo-cAMP and how does it work?
A1: 8-bromo-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes.[1][2][3] The bromine substitution at the 8th position makes the molecule more lipophilic, allowing it to cross cell membranes.[4] It primarily functions as an activator of cAMP-dependent protein kinase (PKA) and the Exchange Protein Activated by cAMP (Epac), thereby mimicking the effects of intracellular cAMP elevation.[4][5]
Q2: What is a typical starting concentration for 8-bromo-cAMP in cell culture?
A2: The optimal concentration of 8-bromo-cAMP is highly cell-type and application-dependent. Based on published studies, a common starting range is between 20 µM and 1 mM. For instance, 20 µM has been used to induce apoptosis in esophageal cancer cells, while 100 µM was found to be optimal for inducing MC3T3-E1 cell adhesion and VEGF production.[1][3][5] For differentiation protocols, concentrations up to 1 mM have been reported.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological outcome.
Q3: Is 8-bromo-cAMP stable in cell culture medium for long-term treatments?
A3: While more resistant to hydrolysis by phosphodiesterases (PDEs) than cAMP, 8-bromo-cAMP is not completely metabolically stable and can be slowly degraded by these enzymes.[2][4] For long-term experiments (several days to weeks), this degradation can lead to a decrease in the effective concentration. To mitigate this, it is advisable to replace the medium with freshly prepared 8-bromo-cAMP every 2-3 days.[5] For very long-term studies where stable concentrations are critical, consider using a more metabolically stable analog like Sp-8-Br-cAMPS.[4]
Q4: How should I prepare and store 8-bromo-cAMP stock solutions?
A4: 8-bromo-cAMP is typically supplied as a sodium salt, which is soluble in water and DMSO.[2] For a stock solution, you can dissolve it in sterile phosphate-buffered saline (PBS) or culture-grade water at a concentration of, for example, 5 mM.[7] If the compound does not dissolve completely at room temperature, warming the solution to 37°C may help.[7] It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3][7] For long-term storage of the solid compound, keep it at -20°C with a desiccant.[7]
Troubleshooting Guide
Issue 1: No observable effect or weak response after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low for your cell type. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 1 mM). |
| Degradation of 8-bromo-cAMP | For long-term experiments, the compound may be degrading. Increase the frequency of media changes (e.g., every 48 hours) to replenish the 8-bromo-cAMP.[5] |
| Low PKA or Epac expression | Your cells may have low endogenous levels of the target proteins. Verify the expression of PKA and Epac in your cell line via Western blot or qPCR. |
| Incorrect preparation or storage | The stock solution may have degraded. Prepare a fresh stock solution from the powdered compound.[7] Ensure proper storage conditions (-20°C or -80°C in aliquots).[3][7] |
Issue 2: High levels of cell death or cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | High concentrations of 8-bromo-cAMP can be cytotoxic, especially with continuous treatment.[5] Reduce the concentration or shorten the duration of exposure. |
| Continuous treatment toxicity | Continuous exposure can inhibit cell proliferation and induce cell death.[5] Consider a shorter, one-day treatment, which has been shown to be less cytotoxic while still inducing desired effects like osteoblastic differentiation.[5] |
| Off-target effects | At high concentrations, off-target effects may contribute to cytotoxicity. Lower the concentration and ensure the observed phenotype is consistent with PKA/Epac activation. |
| Cell confluence | High cell density can exacerbate cytotoxicity. Ensure cells are seeded at an appropriate density and are not over-confluent during the treatment period. |
Quantitative Data Summary
The following tables summarize concentrations and treatment durations from various studies to guide your experimental design.
Table 1: 8-bromo-cAMP Concentrations and Effects in Different Cell Types
| Cell Type | Concentration | Treatment Duration | Observed Effect | Citation |
| MC3T3-E1 (osteoblast-like) | 100 µM | 1 day | Increased VEGF production, enhanced ALP activity | [5] |
| HUVECs | 100 µM | 1 day | Maintained cell viability (>80%) | [5] |
| Esophageal cancer cells (Eca-109) | 20 µM | 24-48 hours | Apoptosis induction | [1][3] |
| Human endometrial stromal cells | 0.5 mM | 2 days | Decidualization | [1][3] |
| Human neonatal foreskin fibroblasts | 0.1 mM / 0.5 mM | Not specified | Enhanced reprogramming efficiency | [1][3] |
| BEAS-2B (airway epithelial) | 1 mM | 30 minutes | Translocation of PKA catalytic subunit to the nucleus | [6] |
| Primary cortical precursor cells | Not specified | Not specified | Astroglial differentiation | [8] |
Table 2: Comparison of Short-Term vs. Continuous Treatment
| Cell Type | Treatment Scheme | Outcome | Citation |
| MC3T3-E1 & HUVECs | One-day treatment (100 µM) | No significant cytotoxicity, supported proliferation | [5] |
| MC3T3-E1 & HUVECs | Continuous treatment (100 µM) | Significantly inhibited cell proliferation by day 3-7 | [5] |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of 8-bromo-cAMP dilutions: Prepare a series of dilutions of 8-bromo-cAMP in your complete cell culture medium. A typical range to test could be 0, 10, 50, 100, 250, 500, and 1000 µM.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 8-bromo-cAMP. Include a vehicle-only control (e.g., medium with PBS).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). For long-term studies, remember to change the media with fresh compound every 2-3 days.
-
Endpoint Analysis: Assess the cellular response using an appropriate assay. This could be a cell viability assay (e.g., MTS/MTT), a marker of differentiation (e.g., alkaline phosphatase activity), or a specific signaling event (e.g., CREB phosphorylation via Western blot).
-
Data Analysis: Plot the response as a function of the 8-bromo-cAMP concentration to determine the optimal dose for your desired effect.
Protocol 2: Cell Proliferation Assay (MTS-based)
This protocol is adapted from a study on MC3T3-E1 and HUVEC cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Add 100 µM of 8-bromo-cAMP to the medium at the time of cell seeding. For continuous treatment, the medium supplemented with 8-bromo-cAMP is replaced every 3 to 4 days. For a one-day treatment, the medium is replaced with fresh medium without 8-bromo-cAMP after 24 hours.[5]
-
Incubation: Collect data at various time points (e.g., day 1, 3, and 7).
-
MTS Reagent: At each time point, add a non-radioactive cell proliferation assay reagent (like MTS) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Analysis: Compare the absorbance values of the treated groups to the untreated control group to determine the effect on cell proliferation.
Visualizations
Caption: Signaling pathway of 8-bromo-cAMP.
Caption: Workflow for optimizing 8-bromo-cAMP treatment.
Caption: Troubleshooting decision tree for 8-bromo-cAMP experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Astroglial differentiation of cortical precursor cells triggered by activation of the cAMP-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of 8-Br-cAMP
Welcome to the technical support center for researchers utilizing 8-Bromo-cAMP (8-Br-cAMP) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using 8-Br-cAMP for in vivo research?
8-Br-cAMP is a valuable tool for studying cAMP-mediated signaling pathways in living organisms. However, researchers may face challenges related to its metabolic stability, potential for off-target effects, and delivery to target tissues. Unlike in in-vitro settings, the in vivo environment introduces complex variables that can influence the compound's efficacy and produce confounding results.
Q2: Is 8-Br-cAMP metabolically stable in vivo?
Contrary to common assumptions, 8-Br-cAMP is not metabolically stable and can be slowly metabolized by phosphodiesterases (PDEs).[1] This degradation can lead to a decrease in the effective concentration of the compound over time, potentially impacting the reproducibility of long-term studies. For experiments requiring prolonged exposure, a phosphorothioate-modified analogue like Sp-8-Br-cAMPS is recommended to avoid metabolic side effects.[1]
Q3: What are the known off-target effects of 8-Br-cAMP?
While 8-Br-cAMP is a known activator of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), it's crucial to acknowledge the potential for off-target effects.[1][2] For instance, some of the anti-proliferative effects of a related compound, 8-Cl-cAMP, are thought to be mediated by its metabolite 8-Cl-adenosine, acting independently of PKA.[3][4] This highlights the importance of including appropriate controls to distinguish between cAMP-mediated effects and those arising from metabolic byproducts.
Q4: How does 8-Br-cAMP cross cell membranes?
The bromine modification makes 8-Br-cAMP more lipophilic than cAMP, allowing it to be membrane-permeant in many biological systems.[1] However, its efficiency of crossing the blood-brain barrier and penetrating various tissues can vary, influencing its bioavailability and efficacy in different in vivo models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker than expected results in vivo compared to in vitro. | 1. Metabolic instability: 8-Br-cAMP is being degraded by phosphodiesterases (PDEs).[1]2. Poor bioavailability: The compound is not reaching the target tissue at a sufficient concentration.3. Incorrect dosage or administration route. | 1. For long-term studies, consider using a more stable analog like Sp-8-Br-cAMPS.[1]2. Optimize the administration route (e.g., intraperitoneal, intravenous, intracerebroventricular) based on the target organ.[5][6]3. Perform dose-response studies to determine the optimal concentration for your specific animal model and experimental endpoint. |
| Observed effects may not be mediated by the canonical cAMP pathway. | 1. Off-target effects: The observed phenotype could be due to the activation of other signaling pathways or the action of metabolites.[7][8]2. Activation of multiple downstream effectors: 8-Br-cAMP activates both PKA and Epac, which can have overlapping or distinct cellular functions.[1][2] | 1. Use specific inhibitors for PKA (e.g., H-89, KT 5720) or Epac to dissect the contribution of each pathway.[9]2. Employ knockout or knockdown animal models for PKA or Epac to confirm the target's involvement.3. Analyze the expression of downstream targets of both PKA and Epac signaling. |
| Toxicity or adverse effects observed in animal models. | 1. High dosage: The concentration of 8-Br-cAMP being administered may be too high.[10]2. Toxicity of the reactive moiety: In some cases, the chemical group on the cAMP analog can cause dose-dependent toxicity.[10] | 1. Reduce the dosage and perform a toxicity assessment.2. Consider using an alternative cAMP analog with a different chemical modification if toxicity is suspected to be related to the bromo- group.[10] |
| Difficulty in dissolving 8-Br-cAMP for in vivo administration. | Poor solubility in desired vehicle. | 1. 8-Br-cAMP sodium salt is soluble in water.[5]2. For intraperitoneal injections, salt forms are preferable due to higher solubility.[11]3. For oral gavage, a homogeneous suspension can be prepared using 0.5% CMC-Na.[11] A common formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[11] |
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| Effective Dosage | 5 mg/kg | Sprague-Dawley rats | Intracerebroventricular (i.c.v.) | [5] |
| Effective Dosage | 60 mg/kg/day for 7 days | CT26 tumor-bearing mice | Intraperitoneal (i.p.) | [6][11] |
| PKA Activation (Ka) | 0.05 µM | In vitro | N/A | [5][12] |
| In vitro Concentration | 100 µM | BEAS-2B cells | N/A | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in a Mouse Tumor Model
This protocol is adapted from a study investigating the effects of 8-Br-cAMP on colorectal cancer.[6][11]
-
Animal Model: BALB/c mice bearing CT26 tumor tissues.
-
Compound Preparation: Dissolve 8-Bromo-cAMP sodium salt in a suitable vehicle for intraperitoneal injection. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Dosage: 60 mg/kg body weight.
-
Administration: Inject the prepared solution intraperitoneally once a day for seven consecutive days.
-
Endpoint Analysis: Following the treatment period, tumor size, metastasis, and relevant biomarkers (e.g., VEGF, PKA expression) can be assessed.[6][13]
Protocol 2: Intracerebroventricular (i.c.v.) Administration in Rats
This protocol is based on a study using 8-Br-cAMP in Sprague-Dawley rats.[5]
-
Animal Model: Sprague-Dawley rats.
-
Compound Preparation: Dissolve 8-Bromo-cAMP sodium salt in sterile, pyrogen-free saline.
-
Dosage: 5 mg/kg body weight.
-
Administration: Administer the solution via intracerebroventricular injection. This requires stereotaxic surgery to implant a cannula into the cerebral ventricle.
-
Endpoint Analysis: Assess behavioral changes, neuronal activity, or other relevant neurological parameters depending on the study's objectives.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways of 8-Br-cAMP and a typical experimental workflow for in vivo studies.
Caption: 8-Br-cAMP activates both PKA and EPAC pathways.
Caption: A generalized workflow for in vivo experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. biolog.de [biolog.de]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Bromo-cyclic AMP induces phosphorylation of two sites in SRC-1 that facilitate ligand-independent activation of the chicken progesterone receptor and are critical for functional cooperation between SRC-1 and CREB binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]
how to minimize cytotoxicity of 8-bromo-cAMP at high concentrations
Welcome to the technical support center for 8-bromo-cAMP. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the cytotoxic effects of 8-bromo-cAMP at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-bromo-cAMP and what is its primary mechanism of action?
A1: 8-bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways. Due to its resistance to degradation by phosphodiesterases, 8-bromo-cAMP provides a more sustained activation of PKA compared to endogenous cAMP.
Q2: Why does 8-bromo-cAMP exhibit cytotoxicity at high concentrations?
A2: At high concentrations or with prolonged exposure, 8-bromo-cAMP can induce anti-proliferative and apoptotic (cell death) effects. This is often due to the sustained and robust activation of PKA, which can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis. Additionally, like many pharmacological agents, high concentrations can lead to off-target effects that contribute to cytotoxicity.
Q3: What are the typical signs of 8-bromo-cAMP-induced cytotoxicity in cell culture?
A3: Common signs include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and an increase in markers of apoptosis, such as caspase-3 activation and DNA fragmentation.
Q4: Can I use N-acetylcysteine (NAC) to reduce the cytotoxicity of 8-bromo-cAMP?
A4: While N-acetylcysteine (NAC) is a general antioxidant used to mitigate cellular stress, one study has shown that it does not prevent cell death induced by PKA-specific cAMP analogs[1]. Therefore, relying on NAC to specifically counteract 8-bromo-cAMP-induced cytotoxicity may not be an effective strategy.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with 8-bromo-cAMP.
Potential Cause 1: Continuous Exposure to High Concentrations
Prolonged exposure to high concentrations of 8-bromo-cAMP is a primary driver of cytotoxicity.
Troubleshooting Steps:
-
Optimize Concentration and Exposure Time: The most effective method to reduce cytotoxicity is to minimize the duration of exposure. A pulsed treatment strategy has been shown to be significantly less cytotoxic than continuous exposure.
-
Recommendation: Treat cells with 8-bromo-cAMP for a shorter period (e.g., 1 to 24 hours) and then replace the medium with fresh, 8-bromo-cAMP-free medium. This allows for the activation of the PKA pathway while minimizing the long-term stress on the cells[2].
-
-
Perform a Dose-Response and Time-Course Experiment: To determine the optimal concentration and exposure time for your specific cell line and experimental goals, it is crucial to perform a dose-response and time-course analysis. This will help identify a concentration that provides sufficient PKA activation with minimal impact on cell viability.
Potential Cause 2: Cell Culture Conditions
Suboptimal cell culture conditions can exacerbate the cytotoxic effects of any treatment.
Troubleshooting Steps:
-
Monitor Cell Confluency: The confluency of your cell culture at the time of treatment can influence the observed cytotoxicity. Highly confluent cultures may be more resistant to drug effects due to reduced proliferation and altered metabolism. Conversely, very sparse cultures can be more sensitive.
-
Recommendation: Standardize your cell seeding density to ensure consistent confluency at the start of each experiment. For many applications, a confluency of 70-80% is recommended.
-
-
Check Media and Supplements: The composition of your cell culture medium, including the presence or absence of serum, can impact cell health and response to treatment.
-
Recommendation: Ensure your cells are cultured in the recommended medium and supplements. If using serum-free conditions, be aware that cells may be more sensitive to stress.
-
Issue 2: Inconsistent results in cytotoxicity assays.
Potential Cause: Variability in Assay Protocol
Inconsistencies in performing cytotoxicity assays can lead to unreliable data.
Troubleshooting Steps:
-
Standardize Assay Procedures: Follow a consistent and validated protocol for your chosen cytotoxicity assay (e.g., MTT, XTT, or caspase activity assays). Pay close attention to incubation times, reagent concentrations, and measurement parameters.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments.
-
Negative Control: Untreated cells to establish a baseline for 100% viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Vehicle Control: Cells treated with the solvent used to dissolve the 8-bromo-cAMP to account for any effects of the solvent itself.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of 8-bromo-cAMP and compare it with other PKA activators.
Table 1: Effect of 8-bromo-cAMP on Cell Viability in Different Cell Lines
| Cell Line | Concentration (µM) | Exposure Time | % Cell Viability | Reference |
| MC3T3-E1 | 100 | 1 Day | >80% | [2] |
| MC3T3-E1 | 100 | Continuous (7 Days) | Significantly Decreased | [2] |
| HUVEC | 100 | 1 Day | >80% | [2] |
| HUVEC | 100 | Continuous (7 Days) | Significantly Decreased | [2] |
| Eca-109 | 20 | 24 Hours | Apoptosis Induced | [3] |
| Eca-109 | 20 | 48 Hours | Apoptosis Induced | [3] |
Table 2: Comparative Cytotoxicity of PKA Activators
| Compound | Target | Typical Working Concentration | Notes on Cytotoxicity |
| 8-bromo-cAMP | PKA, Epac | 10 - 1000 µM | Can induce apoptosis and inhibit proliferation, especially with continuous exposure. |
| Dibutyryl-cAMP | PKA | 100 - 1000 µM | Can inhibit cell proliferation; some effects may be mediated by its butyrate metabolite[4]. |
| Forskolin | Adenylyl Cyclase (increases endogenous cAMP) | 10 - 100 µM | Generally considered less cytotoxic than direct cAMP analogs at effective concentrations. |
Experimental Protocols
Protocol 1: Pulsed Exposure to 8-bromo-cAMP to Minimize Cytotoxicity
This protocol is adapted from a study demonstrating reduced cytotoxicity with short-term exposure[2].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
8-bromo-cAMP stock solution (e.g., 100 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of 8-bromo-cAMP (e.g., 100 µM).
-
Pulsed Treatment:
-
Aspirate the old medium from the cells.
-
Add the 8-bromo-cAMP-containing medium to the cells.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
Medium Exchange:
-
After the incubation period, aspirate the 8-bromo-cAMP-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add fresh, 8-bromo-cAMP-free complete culture medium to the cells.
-
-
Continued Incubation and Analysis: Continue to incubate the cells for your desired experimental endpoint. Assess cell viability or other parameters at various time points post-treatment (e.g., 24, 48, 72 hours).
Protocol 2: MTT Assay for Cell Viability Assessment
This is a general protocol for the colorimetric MTT assay to assess cell viability.
Materials:
-
Cells treated with 8-bromo-cAMP (and controls) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of 8-bromo-cAMP for the desired duration in a 96-well plate.
-
Addition of MTT: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation for Solubilization: Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to allow for complete solubilization of the formazan crystals. Gentle shaking can aid this process.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Visualizations
References
- 1. N-acetyl cysteine turns EPAC activators into potent killers of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Br-cAMP Delivery to Primary Neurons
Welcome to the technical support center for optimizing the delivery of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) to primary neurons. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 8-Br-cAMP and what is its primary mechanism of action in neurons?
8-Br-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes. Its primary mechanism of action in neurons is the activation of cAMP-dependent protein kinase A (PKA).[1][2] The addition of a bromine atom at the 8th position increases its lipophilicity, allowing it to cross cell membranes more readily than cAMP itself. 8-Br-cAMP is also more resistant to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP, leading to a more sustained activation of PKA.[1] PKA, once activated, phosphorylates various downstream target proteins, influencing processes such as gene transcription, synaptic plasticity, and neuronal survival.
Q2: I am not observing the expected effect of 8-Br-cAMP in my primary neuron culture. What are the common causes?
Several factors could contribute to a lack of response. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common culprits include:
-
Compound Instability: 8-Br-cAMP can be slowly metabolized by PDEs, especially during long incubation periods.[3]
-
Suboptimal Concentration: The effective concentration of 8-Br-cAMP can vary significantly between different types of primary neurons and the desired biological outcome.
-
Poor Cell Health: The general health of your primary neuron culture is critical for a robust response.
-
Incorrect Vehicle or Preparation: The way 8-Br-cAMP is dissolved and diluted can impact its stability and delivery.
Q3: Is 8-Br-cAMP toxic to primary neurons?
Prolonged or continuous exposure to high concentrations of 8-Br-cAMP can be cytotoxic to cells.[4] However, short-term treatments are generally well-tolerated and can even promote neuronal survival in some contexts.[5][6] One study demonstrated that a one-day treatment with 100 µM 8-Br-cAMP maintained over 80% cell viability.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and duration for your specific neuronal culture and experimental goals.
Q4: How should I prepare and store 8-Br-cAMP solutions?
-
Storage of Dry Compound: Store the lyophilized 8-Br-cAMP powder at -20°C.[3]
-
Reconstitution: 8-Br-cAMP is soluble in water and DMSO.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or an appropriate buffer.
-
Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your pre-warmed culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of 8-Br-cAMP | Degradation of 8-Br-cAMP: The compound is susceptible to hydrolysis by phosphodiesterases (PDEs), especially during long incubations.[3] | For long-term experiments, consider using a more stable analog like Sp-8-Br-cAMPS.[3] Alternatively, include a broad-spectrum PDE inhibitor, such as IBMX, in your culture medium, though be aware of its own potential off-target effects. |
| Suboptimal concentration: The effective dose can vary between neuronal types and desired outcomes. | Perform a dose-response experiment to determine the optimal concentration for your specific primary neuron culture and experimental endpoint. See Table 1 for reported effective concentrations. | |
| Poor cell health or low plating density: Unhealthy or sparse cultures may not respond robustly. | Ensure your primary neuron culture protocol is optimized for high viability. Monitor cell morphology and density before treatment. | |
| Incorrect preparation or storage of 8-Br-cAMP: Improper handling can lead to degradation. | Prepare fresh working solutions from a properly stored, frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High levels of cell death after treatment | Cytotoxicity from prolonged exposure: Continuous treatment with 8-Br-cAMP can be toxic to cells.[4] | Reduce the incubation time. Consider a shorter, acute treatment followed by a washout period. A one-day treatment has been shown to be effective while maintaining high cell viability.[4] |
| High concentration of 8-Br-cAMP: The concentration used may be above the toxic threshold for your neurons. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Calcein-AM/EthD-1 staining) to determine the IC50 and a safe working concentration range. See Table 2 for an example of cell viability data. | |
| Solvent toxicity: If using a solvent like DMSO to dissolve 8-Br-cAMP, the final concentration of the solvent in the culture medium may be too high. | Ensure the final concentration of the solvent is well below the toxic level for your primary neurons (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. | |
| Variability between experiments | Inconsistent primary culture quality: The health and maturity of primary neurons can vary between preparations. | Standardize your primary neuron isolation and culture protocol as much as possible. Use neurons at a consistent day in vitro (DIV) for your experiments. |
| Batch-to-batch variation of 8-Br-cAMP: | If possible, purchase a larger batch of 8-Br-cAMP to use across a series of experiments. Always perform a quality control check with a new batch. | |
| Inconsistent incubation times or media changes: | Strictly adhere to your established experimental timeline for treatment and media changes. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of 8-Br-cAMP in Neuronal and Related Cell Types
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Retinoblastoma HXO-Rb44 cells | 2 x 10⁻⁵ M (20 µM) | 24 hours | Increased NO production and expression of neuronal markers. | [7] |
| Osteoblast-like MC3T3-E1 cells | 100 µM | 24 hours | Induced osteoblastic differentiation and VEGF production. | [4] |
| Rat Cerebellar Purkinje Neurons | Not specified | Not specified | Mimicked β-adrenergic sensitization of GABA responses. | [8][9] |
| Rat Glial Cells | 0.1 - 2 mM | 60 minutes (pre-treatment) | Enhanced IL-1β-induced IL-6 release. | [10] |
| Pyloric Neurons (Panulirus interruptus) | 50 µM | 1 hour | Increased transient potassium current maximal conductance. | [11] |
Table 2: Effect of 8-Br-cAMP on Cell Viability
| Cell Type | Treatment | Viability | Assay Method | Reference |
| MC3T3-E1 cells | 100 µM 8-Br-cAMP for 1 day | >80% | MTS Assay | [4] |
| HUVEC cells | 100 µM 8-Br-cAMP for 1 day | >80% | MTS Assay | [4] |
| Schwann Cells | 500 µM 8-Br-cAMP | ~81% of control | Not specified | [12] |
Experimental Protocols
Protocol 1: General Primary Hippocampal or Cortical Neuron Culture
This protocol is a generalized procedure based on common practices for isolating and culturing primary neurons.[13][14]
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme digestion solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Trituration medium (e.g., Neurobasal medium with supplements)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and serum)
-
Culture plates/coverslips coated with an attachment factor (e.g., Poly-D-Lysine)
-
Sterile dissection tools
Procedure:
-
Dissection: Euthanize the pregnant rodent according to approved institutional protocols. Dissect the embryos and isolate the brains in ice-cold dissection medium.
-
Tissue Isolation: Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains.
-
Enzymatic Digestion: Transfer the tissue to the enzyme digestion solution and incubate at 37°C for a specified time (e.g., 15-30 minutes), with gentle agitation.
-
Inhibition and Washing: Carefully remove the enzyme solution and add the inhibitor solution. Wash the tissue several times with trituration medium to remove all traces of the enzyme and inhibitor.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette in fresh trituration medium until the tissue is dissociated into a single-cell suspension. Avoid creating bubbles.
-
Cell Counting and Plating: Determine the cell concentration and viability using a hemocytometer and Trypan Blue. Plate the cells onto pre-coated culture vessels at the desired density in plating medium.
-
Culture Maintenance: After an initial attachment period (e.g., 24 hours), replace the plating medium with a serum-free maintenance medium. Perform partial media changes every 2-3 days.
Protocol 2: Treatment of Primary Neurons with 8-Br-cAMP
Materials:
-
Healthy primary neuron culture (e.g., DIV 7-10)
-
8-Br-cAMP powder
-
Sterile, nuclease-free water or appropriate buffer
-
Pre-warmed neuronal culture medium
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 8-Br-cAMP (e.g., 10-100 mM) in sterile water. Ensure it is fully dissolved.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution.
-
Cell Treatment: Carefully remove a portion of the conditioned medium from the neuronal cultures and replace it with an equal volume of the 8-Br-cAMP-containing medium. Gently mix by rocking the plate.
-
Incubation: Return the cultures to the incubator for the desired treatment duration.
-
Assay: Following incubation, proceed with your planned experimental assay (e.g., immunocytochemistry, Western blot, neurite outgrowth analysis).
Protocol 3: Cell Viability Assay (General)
A common method to assess cell viability is the MTT assay.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Cell Treatment: Treat your primary neurons with various concentrations of 8-Br-cAMP for the desired duration. Include untreated and vehicle-only controls.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of 8-Br-cAMP in primary neurons.
Caption: General experimental workflow for 8-Br-cAMP treatment.
Caption: Troubleshooting logic for inconsistent 8-Br-cAMP results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biolog.de [biolog.de]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal survival during electrical blockade is increased by 8-bromo cyclic adenosine 3',5' monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 8-bromo-cyclic AMP on neuron specific enolase, heat shock protein, nitric oxide, nitric oxide synthase and nitric oxide synthase mRNA in human retinoblastoma HXO-Rb44 cells and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. 8-Bromo-cAMP mimics beta-adrenergic sensitization of GABA responses to ethanol in cerebellar Purkinje neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting unexpected results in 8-Br-cAMP signaling studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any effect of 8-Br-cAMP in my cell culture experiments. What are the possible reasons?
A1: Several factors could contribute to a lack of response to 8-Br-cAMP. Here's a troubleshooting guide:
-
Compound Integrity and Storage: 8-Br-cAMP, while more stable than cAMP, can degrade over time, especially with improper storage. It should be stored at -20°C in a desiccated environment.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1]
-
Cell Permeability: Although 8-Br-cAMP is cell-permeable, its efficiency can vary between cell types. Consider increasing the concentration or incubation time. However, be mindful of potential off-target effects at higher concentrations.
-
Metabolic Degradation: 8-Br-cAMP can be slowly metabolized by phosphodiesterases (PDEs). For long-term experiments, consider using a more PDE-resistant analog or co-incubating with a broad-spectrum PDE inhibitor like IBMX.
-
Cell Health and Confluency: Ensure your cells are healthy, within a suitable passage number, and at an appropriate confluency. Stressed or overly confluent cells may not respond optimally.
-
Downstream Signaling Components: The lack of response could be due to issues with downstream signaling components in your specific cell line, such as low expression of Protein Kinase A (PKA) or Epac.
Q2: I am observing high background in my PKA activity assay after 8-Br-cAMP treatment. What can I do to reduce it?
A2: High background in kinase assays can obscure the specific signal. Here are some common causes and solutions:
-
Non-specific Antibody Binding: If you are using an antibody-based detection method, non-specific binding of the primary or secondary antibody can be a major issue. Ensure you are using an appropriate blocking buffer (e.g., BSA for phospho-specific antibodies, as milk contains phosphoproteins that can cause background).[2] Optimize antibody concentrations and washing steps.
-
Contamination: Contamination of reagents or samples with ATP or other kinases can lead to high background. Use dedicated and filtered solutions.
-
Insufficient Washing: Inadequate washing steps in plate-based assays can leave behind unbound reagents, leading to a high background signal.[3][4] Increase the number and duration of wash steps.
-
Substrate Issues: The substrate itself might be unstable or prone to non-enzymatic phosphorylation. Ensure the substrate is of high quality and stored correctly.
Q3: My results with 8-Br-cAMP are variable and not reproducible. What are the potential sources of this variability?
A3: Lack of reproducibility can be frustrating. Consider these factors:
-
Inconsistent 8-Br-cAMP Preparation: As a lyophilized powder, 8-Br-cAMP can be sensitive to humidity, which can affect its concentration.[5] Ensure it is fully dissolved and accurately pipetted.
-
Variability in Cell Culture: Differences in cell passage number, confluency, and serum batches can all contribute to experimental variability. Standardize your cell culture conditions as much as possible.
-
Assay Timing: The kinetics of 8-Br-cAMP signaling can be transient. Ensure that you are consistent with your incubation times and the timing of your sample collection and processing.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated reagents, can introduce significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Quantitative Data Summaries
The following tables summarize expected quantitative changes in key downstream effectors of 8-Br-cAMP signaling based on published literature. Note that the magnitude of the response can vary significantly depending on the cell type, experimental conditions, and the specific assay used.
Table 1: Expected Changes in PKA Activity and Protein Phosphorylation
| Analyte | Treatment Conditions | Cell Type | Expected Fold Change (over control) | Reference |
| PKA Activity | Varies (Kit Dependent) | Various | Assay dependent; refer to kit instructions | [6] |
| SRC-1 Phosphorylation | 1 mM 8-Br-cAMP | COS-1 cells | ~1.8-fold increase | [7] |
| CREB Phosphorylation (pCREB) | 0.1 mM 8-Br-cAMP (48h) | PC12 cells | Significant increase (specific fold change not stated) | [8] |
Table 2: Expected Changes in Gene Expression
| Target Gene | Treatment Conditions | Cell Type | Expected Fold Change (over control) | Reference |
| VEGF-A mRNA | Conditioned media from MC3T3-E1 cells treated with 100 µM 8-Br-cAMP (24h) | HUVECs | ~1.5-fold increase | [9] |
| ICAM-1 mRNA | Conditioned media from MC3T3-E1 cells treated with 100 µM 8-Br-cAMP (24h) | HUVECs | ~2.0-fold increase | [9] |
| VCAM-1 mRNA | Conditioned media from MC3T3-E1 cells treated with 100 µM 8-Br-cAMP (24h) | HUVECs | ~1.7-fold increase | [9] |
| CCND2, CCNA1, CCNE1 | 8-Br-cAMP and VPA | HFF1 cells | Upregulation | [10] |
| CCNB2, GTSE1, SERPINE1, PLK1 | 8-Br-cAMP and VPA | HFF1 cells | Downregulation | [10] |
Experimental Protocols
1. PKA Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.[6][11][12] Always refer to the specific manufacturer's instructions for your kit.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with 8-Br-cAMP or vehicle control for the desired time.
-
Lyse cells on ice using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare standards and samples diluted in the provided kinase assay buffer.
-
Add standards and samples to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 90 minutes with shaking.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the phospho-specific substrate antibody and incubate at room temperature for 60 minutes.
-
Wash the plate again.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
2. Western Blot for Phosphorylated CREB (pCREB)
This protocol provides a step-by-step guide for detecting pCREB by Western blot.[1][2][13][14]
-
Sample Preparation:
-
Treat cells with 8-Br-cAMP or vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB, or run a parallel gel.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for analyzing changes in gene expression following 8-Br-cAMP treatment.[15]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with 8-Br-cAMP or vehicle control.
-
Extract total RNA using a method of your choice (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for your gene of interest, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for your gene of interest and a housekeeping gene in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Workflows
Caption: 8-Br-cAMP signaling pathway.
Caption: Experimental workflow.
Caption: Troubleshooting logic.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. arp1.com [arp1.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. biolog.de [biolog.de]
- 6. arborassays.com [arborassays.com]
- 7. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
- 15. bio-rad.com [bio-rad.com]
best practices for storage and handling of sodium 8-Br-cAMP powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of sodium 8-Br-cAMP powder, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store unopened this compound powder?
A: Unopened this compound powder should be stored at -20°C.[1][2][3][4][5] For long-term storage, it is recommended to store it with a desiccant in a sealed container to protect it from moisture.[2][6][7] The powder is stable for up to three years when stored correctly at -20°C.[8]
Q2: Is this compound powder sensitive to light?
A: Yes, the powder is sensitive to light.[9] It is advisable to protect the product from prolonged exposure to light.[2]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, you can dissolve the powder in water or DMSO.[1][3] The sodium salt form aids in its water solubility. For example, to make a 10 mM stock solution, you can dissolve the appropriate mass of the powder in the required volume of solvent. If the powder does not dissolve readily, warming the solution at 37°C or using an ultrasonic bath can help.[2][10] It is recommended to prepare the stock solution fresh before use.[2]
Q4: How should I store stock solutions of this compound?
A: Stock solutions should be aliquoted into working volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][6][11] Solutions stored at -20°C are stable for up to three months, while solutions stored at -80°C are stable for up to six months.[4][6][11]
Q5: What is the mechanism of action of 8-Br-cAMP?
A: 8-Br-cAMP is a cell-permeable analog of cyclic AMP (cAMP).[1][3][12] It functions as an activator of cAMP-dependent protein kinase (PKA).[1][6][8][11][13] Due to its structure, it has a greater resistance to hydrolysis by phosphodiesterases compared to cAMP, giving it long-acting effects.[1][12]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years[8] | Store in a sealed container with a desiccant, protected from light and moisture.[2][6][7][9] |
| Stock Solution | -20°C | Up to 3 months[4][6][11] | Aliquot to avoid repeated freeze-thaw cycles.[4][6][11] |
| Stock Solution | -80°C | Up to 6 months[6][11] | Aliquot to avoid repeated freeze-thaw cycles.[6][11] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mg/mL[4] or 100 mM[1][3] |
| DMSO | 128 mg/mL[8] or 100 mM[1][3] |
| PBS (pH 7.2) | ≤ 7.4 mM[2] |
Troubleshooting Guide
Q: My this compound powder appears clumpy. Is it still usable?
A: Clumping of the powder can be due to moisture absorption. While the product may still be usable, it is best to handle it in a low-humidity environment. The presence of moisture can affect the stability and weighing accuracy of the compound. For long-term storage, always keep the powder in a desiccated environment.[2][6][7]
Q: I am having trouble dissolving the this compound powder. What can I do?
A: If you are experiencing difficulty dissolving the powder, you can try the following:
-
Warming: Gently warm the solution in a 37°C water bath.[2]
-
Sonication: Use an ultrasonic bath to aid dissolution.[8][10]
-
Solvent Choice: Ensure you are using a recommended solvent such as water or DMSO at an appropriate concentration.[1][3] The sodium salt is more water-soluble than the free acid form.
Q: My prepared solution of 8-Br-cAMP is cloudy. What should I do?
A: A cloudy solution may indicate that the compound has not fully dissolved or has precipitated out of solution. Try warming or sonicating the solution as described above.[2][8][10] Ensure that the concentration you are trying to achieve does not exceed the maximum solubility for the chosen solvent. If using a buffer like PBS, be aware that the solubility may be lower than in pure water or DMSO.[2]
Q: I am seeing inconsistent results in my experiments using 8-Br-cAMP. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Stock Solution Stability: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[4][6][11] It is best to use freshly prepared or properly stored aliquots.
-
Cell Permeability: While 8-Br-cAMP is cell-permeable, the efficiency of uptake can vary between cell types and experimental conditions.
-
Metabolic Degradation: Although more resistant to phosphodiesterases than cAMP, 8-Br-cAMP can still be slowly metabolized.[14] For long-duration experiments, this could be a factor.
-
Experimental Protocol: Ensure all other experimental parameters are consistent between experiments.
Q: My cells are showing signs of toxicity after treatment with 8-Br-cAMP. How can I address this?
A: At high concentrations, 8-Br-cAMP can have toxic effects on some cell lines.[10] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental setup.
Mandatory Visualizations
Caption: Activation of the PKA signaling pathway by 8-Br-cAMP.
References
- 1. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
- 9. ≥97% (HPLC), powder, protein kinase A activator | Sigma-Aldrich [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. biolog.de [biolog.de]
Validation & Comparative
Validating 8-Br-cAMP as a PKA Activator: A Specificity Comparison Guide
For researchers investigating cellular signaling pathways, the specific activation of Protein Kinase A (PKA) is crucial for elucidating its role in various physiological processes. 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a widely used cell-permeable analog of cyclic AMP (cAMP) to achieve this activation. However, a critical aspect of its utility lies in its specificity. This guide provides a comprehensive comparison of 8-Br-cAMP with other common PKA activators, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their studies.
A key consideration when using cAMP analogs is their potential to activate other cAMP-binding proteins, most notably the Exchange protein directly activated by cAMP (Epac). This off-target effect can lead to misinterpretation of experimental results. Therefore, understanding the selectivity profile of these compounds is paramount.
Quantitative Comparison of PKA Activators
The following table summarizes the activation data for 8-Br-cAMP and two other commonly used cAMP analogs: 6-Bnz-cAMP, a PKA-selective activator, and 8-pCPT-2Me-cAMP, an Epac-selective activator. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target | Activation Constant (Ka) / EC50 | Reference |
| 8-Br-cAMP | PKA | Ka = 0.05 µM | [1] |
| Epac | Activates, specific Ka/EC50 not readily available in reviewed literature. | [2][3] | |
| 6-Bnz-cAMP | PKA | Potent activator, specific Ka/EC50 not readily available in reviewed literature. | [4][5][6] |
| Epac | Does not activate. | [4][5][6][7] | |
| 8-pCPT-2Me-cAMP | PKA | Does not activate at concentrations that fully activate Epac. | [8] |
| Epac | EC50 ≈ 2 µM | [8] |
Note: The lack of a specific activation constant for 8-Br-cAMP on Epac in the reviewed literature highlights the importance of empirical validation in your specific experimental system.
Experimental Protocols for Validating Specificity
To validate the specificity of 8-Br-cAMP or any other PKA activator in your research, a combination of in vitro and cell-based assays is recommended.
In Vitro PKA Kinase Activity Assay
This assay directly measures the ability of a compound to activate PKA and induce the phosphorylation of a known substrate.
Principle: Purified PKA is incubated with a specific substrate (e.g., Kemptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, typically using a colorimetric or fluorescence-based method.
Detailed Protocol:
-
Prepare Reagents:
-
PKA enzyme (commercially available).
-
PKA substrate (e.g., Kemptide).
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Test compounds (8-Br-cAMP, 6-Bnz-cAMP, etc.) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at the desired final concentration.
-
Add the PKA enzyme.
-
Add the PKA substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the concentration of the test compound.
-
Calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
-
Epac Activation Assay (Rap1 Activation Assay)
This assay is crucial to determine the off-target effects of your PKA activator on Epac.
Principle: Epac is a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. Upon activation by cAMP analogs, Epac promotes the exchange of GDP for GTP on Rap1, leading to its activation. Activated Rap1 can be specifically pulled down and quantified.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest and treat them with the test compounds for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Rap1 Pulldown:
-
Use a commercially available Rap1 activation assay kit, which typically includes a GST-fusion protein of the RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) bound to glutathione resin. This domain specifically binds to the GTP-bound (active) form of Rap1.
-
Incubate the cell lysates with the RalGDS-RBD resin.
-
-
Western Blotting:
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the amount of activated Rap1.
-
-
Data Analysis:
-
Quantify the band intensity of the activated Rap1 and compare it to the total Rap1 in the input lysates to determine the extent of Epac activation.
-
Cell-Based PKA Reporter Assay
This assay provides a measure of PKA activity within a cellular context.
Principle: Cells are transfected with a reporter plasmid containing a promoter with multiple cAMP response elements (CRE) upstream of a reporter gene (e.g., luciferase or fluorescent protein). Activation of PKA leads to the phosphorylation of CRE-binding protein (CREB), which then binds to the CREs and drives the expression of the reporter gene.
Detailed Protocol:
-
Cell Transfection:
-
Transfect the cells of interest with a CRE-reporter plasmid.
-
Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.
-
-
Cell Treatment:
-
After allowing for reporter expression (typically 24-48 hours), treat the cells with the test compounds at various concentrations.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Normalize the reporter activity to the control reporter activity.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for PKA activation in a cellular environment.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying molecular mechanisms and the experimental approaches to dissect them, the following diagrams are provided.
Caption: The canonical PKA signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac1 mediates protein kinase A–independent mechanism of forskolin-activated intestinal chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bnz-cAMP sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 7. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
- 8. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 8-Br-cAMP and Other cAMP Analogs
In the landscape of cell signaling research, cyclic adenosine monophosphate (cAMP) analogs are indispensable tools for dissecting the intricate pathways governed by this ubiquitous second messenger. Among these, 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a widely utilized analog. This guide provides a comparative in vitro analysis of 8-Br-cAMP and other key cAMP analogs, focusing on their differential activation of primary downstream effectors—Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac)—and their resistance to phosphodiesterase (PDE) hydrolysis. This information is crucial for researchers, scientists, and drug development professionals in selecting the appropriate analog for their specific experimental needs.
Quantitative Comparison of cAMP Analog Activity
The efficacy and selectivity of cAMP analogs are paramount for the accurate interpretation of experimental results. The following table summarizes the in vitro performance of 8-Br-cAMP alongside other commonly used analogs, providing key quantitative data for their interaction with PKA, Epac, and PDEs.
| Analog | PKA Activation (EC50) | Epac Activation (EC50) | Relative PDE Resistance | Key Characteristics |
| cAMP | ~15 µM[1] | ~30 µM[2] | Low | Endogenous second messenger, activates both PKA and Epac. |
| 8-Br-cAMP | Activator[3][4] | Activator[3][4] | Higher than cAMP[4] | Cell-permeable, activates both PKA and Epac.[3][4] |
| N6-Bnz-cAMP | Selective Activator[3] | No significant activation[3] | Data not readily available | PKA-selective activator.[3] |
| 8-pCPT-2'-O-Me-cAMP | Weak activator[2] | ~0.5 µM - 2.2 µM[1][2] | Data not readily available | Potent and selective Epac activator.[1][2] |
| Sp-8-Br-cAMPS | Activator | Activator | High (PDE-resistant)[4] | PDE-resistant activator of PKA and Epac.[4] |
| Rp-8-Br-cAMPS | Inhibitor[5] | Inhibitor | High (PDE-resistant)[5] | PDE-resistant inhibitor of PKA and Epac. |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated.
References
- 1. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. PDE- resistant PKA Inhibitors BIOLOG Life Science Institute [biolog.de]
confirming the anti-proliferative effects of 8-bromo-cAMP in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 8-bromo-cAMP, a cell-permeable cyclic AMP (cAMP) analog, across various cell lines. By summarizing key experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers investigating cAMP signaling pathways and their therapeutic potential in cancer and other proliferative diseases.
Comparative Analysis of Anti-Proliferative Effects
8-Bromo-cAMP has been shown to exert anti-proliferative effects in a range of cell lines, primarily through the activation of Protein Kinase A (PKA).[1][2][3] The following table summarizes the observed effects and, where available, the half-maximal inhibitory concentration (IC50) values of 8-bromo-cAMP in different cell lines.
| Cell Line | Cell Type | Observed Effect | IC50 Value | Reference(s) |
| Eca-109 | Human Esophageal Carcinoma | Induction of apoptosis | 20 µM (induces apoptosis at this concentration) | [4] |
| A-172 | Human Glioblastoma | Decreased proliferation | Not Reported | [5] |
| MC3T3-E1 | Mouse Osteoblast-like | Inhibition of proliferation with continuous treatment | Not Reported | [6] |
| CT26 | Mouse Colorectal Carcinoma | Reduction in tumor size (in vivo) | Not Reported | [4] |
| MCF-7 | Human Breast Adenocarcinoma | Limited direct anti-proliferative effect alone | Not Reported | [7] |
| S49 | Mouse Lymphoma | PKA-mediated apoptosis | Not Reported | [8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are protocols for key experiments cited in this guide.
Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Complete cell culture medium
-
8-bromo-cAMP (in a suitable solvent, e.g., DMSO or PBS)
-
MTS reagent (e.g., from Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of 8-bromo-cAMP in culture medium. Remove the existing medium from the wells and add 100 µL of the 8-bromo-cAMP dilutions. Include a vehicle control (medium with the solvent used for 8-bromo-cAMP).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the 8-bromo-cAMP concentration and fitting the data to a dose-response curve.[9]
Signaling Pathway and Experimental Workflow
8-Bromo-cAMP Signaling Pathway
8-Bromo-cAMP primarily functions by activating PKA, which in turn phosphorylates a variety of downstream targets, leading to the regulation of gene expression and cellular processes such as cell cycle arrest and apoptosis.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. clyte.tech [clyte.tech]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Anti-Proliferative Activity of Combinations of Selected Iron-Chelating Agents and Clinically Used Anti-Neoplastic Drugs | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of 8-Br-cAMP and Other cAMP Derivatives
In the realm of signal transduction research and drug development, the use of cyclic adenosine monophosphate (cAMP) analogs is crucial for elucidating cellular pathways and developing novel therapeutics. However, the inherent metabolic instability of native cAMP, primarily due to its rapid hydrolysis by phosphodiesterases (PDEs), necessitates the use of more robust derivatives. This guide provides a comparative analysis of the metabolic stability of 8-bromo-cAMP (8-Br-cAMP) against other commonly used cAMP analogs, supported by experimental data and detailed protocols for researchers in the field.
Comparison of Metabolic Stability
The metabolic stability of cAMP analogs is a critical factor in their efficacy and duration of action in experimental systems. Modifications to the cAMP molecule can confer resistance to degradation by PDEs or alter the mechanism of action, such as through a prodrug approach. The following table summarizes the metabolic stability characteristics of 8-Br-cAMP and other key derivatives.
| cAMP Derivative | Modification | Mechanism of Enhanced Stability | Reported Metabolic Stability Characteristics |
| 8-Br-cAMP | Bromine at the 8-position of the adenine ring | Increased resistance to hydrolysis by phosphodiesterases (PDEs).[1][2][3][4][5][6][7] | Generally considered more stable than cAMP, leading to a longer duration of action.[1][6] However, it is not completely inert and is slowly metabolized by PDEs, which may be a consideration for long-term experiments.[8][9] Some studies suggest its biological effects may be partially mediated by its metabolites.[10] |
| Dibutyryl-cAMP (dbcAMP) | Butyryl groups at the N6 and O2' positions | Acts as a cell-permeable prodrug. The butyryl groups are cleaved by intracellular esterases to release active cAMP.[11][12] | The hydrolysis to cAMP occurs at a slower rate than the degradation of native cAMP, resulting in a sustained elevation of intracellular cAMP levels.[2][11] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Benzoyl group at the N6 position | Increased resistance to PDE-mediated hydrolysis compared to cAMP.[13][14][15] | While more stable than cAMP, it can be subject to enzymatic degradation, and its metabolite, N6-benzyl-adenosine, may also possess biological activity.[16] |
| 8-pCPT-cAMP | p-Chlorophenylthio group at the 8-position | Improved resistance to phosphodiesterase degradation. | Exhibits greater stability against PDE hydrolysis than unmodified cAMP. |
| Phosphorothioate Analogs (e.g., Sp-8-Br-cAMPS, Rp-8-CPT-cAMPS) | Substitution of a non-bridging oxygen with sulfur in the phosphate moiety | The phosphorothioate modification confers significant resistance to hydrolysis by PDEs.[17] | These analogs are highly resistant to metabolic breakdown and are recommended for experiments requiring long incubation periods to avoid potential side effects from metabolites.[8][10][18] |
Experimental Protocols
Accurate assessment of the metabolic stability of cAMP derivatives is essential for interpreting experimental results. Below are detailed methodologies for key experiments.
Phosphodiesterase (PDE) Degradation Assay
This assay directly measures the susceptibility of a cAMP analog to enzymatic hydrolysis by PDEs.
Materials:
-
Recombinant human phosphodiesterase (specific isozyme of interest, e.g., PDE4)
-
cAMP analog stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Snake venom nucleotide pyrophosphatase/phosphodiesterase (to convert AMP to adenosine)
-
Alkaline phosphatase (to convert adenosine to inosine)
-
Xanthine oxidase (to convert inosine to uric acid and hydrogen peroxide)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the specific PDE isozyme at the desired concentration.
-
Add the cAMP analog to the reaction mixture to initiate the enzymatic reaction. A typical starting concentration is 10 µM.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl) or by heat inactivation.
-
To determine the amount of degraded analog, the resulting AMP is converted to a detectable signal. This can be achieved using a coupled enzyme assay system (e.g., Amplex Red).
-
Add the detection reagents (snake venom nucleotide pyrophosphatase/phosphodiesterase, alkaline phosphatase, xanthine oxidase, HRP, and Amplex Red) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence on a microplate reader (excitation ~530-560 nm, emission ~590-600 nm).
-
The rate of degradation can be calculated by comparing the fluorescence signal of the test compound to a standard curve of AMP.
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the metabolic stability of a compound in a system that mimics hepatic metabolism.[3][4][5][19][20][21][22][23][24][25][26]
Materials:
-
Pooled human liver microsomes (HLM)
-
cAMP analog stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plate
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the microsomal mixture and the NADPH regenerating system at 37°C.
-
Add the cAMP analog to the microsomal mixture at a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well of a 96-well plate containing cold acetonitrile and an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9][27][28][29][30]
-
The metabolic half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the rate of disappearance of the parent compound.
Visualizing Cellular Signaling and Experimental Processes
To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: The cAMP signaling pathway.
Caption: Experimental workflow for assessing metabolic stability.
References
- 1. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 2. Dibutyryl cAMP stimulates the proliferation of SH-SY5Y human neuroblastoma cells by up-regulating Skp2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - PL [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biolog.de [biolog.de]
- 9. [PDF] Analysis of Cyclic Adenosine Monophosphate (cAMP) Separation via RP-HPLC (reversed-phase high-performance liquid chromatography) by the Moment Method and the van Deemter Equation | Semantic Scholar [semanticscholar.org]
- 10. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Dibutyryl Cyclic AMP? - Creative Proteomics [creative-proteomics.com]
- 12. scbt.com [scbt.com]
- 13. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Differential effects of two structurally related N6-substituted cAMP analogues on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct comparison of the potency of three novel cAMP analogs to induce CREB-phophorylation in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. bioivt.com [bioivt.com]
- 25. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. scispace.com [scispace.com]
- 30. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Quantitative Comparison of PKA Activation: 8-Br-cAMP vs. Sp-8-Br-cAMPS
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PKA Activator
In the realm of signal transduction research, the activation of Protein Kinase A (PKA) is a pivotal event in numerous cellular processes. The cyclic adenosine monophosphate (cAMP) analogs, 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) and Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS), are two widely utilized cell-permeable compounds for inducing PKA activation. This guide provides a quantitative comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Analysis of PKA Activation
The potency of a PKA activator is a critical parameter for designing experiments and interpreting results. This is typically quantified by the activation constant (Ka) or the half-maximal effective concentration (EC50). A lower Ka value signifies a higher affinity of the activator for PKA, while a lower EC50 value indicates that a lower concentration of the compound is required to achieve 50% of the maximum PKA activation.
| Compound | Parameter | Value | Reference |
| 8-Br-cAMP | Ka | 0.05 µM | [1] |
| Sp-8-Br-cAMPS | EC50 | 360 nM (0.36 µM) | |
| Sp-8-Br-cAMPS | EC50 | 203 µM | [2] |
Note on Reported Values: It is important to note the significant discrepancy in the reported EC50 values for Sp-8-Br-cAMPS. This highlights the critical influence of experimental conditions on the determined potency of these activators. For a direct and reliable comparison, it is always recommended to perform a head-to-head analysis under identical assay conditions.
Based on the available data, 8-Br-cAMP exhibits a high affinity for PKA, as indicated by its low Ka value. While a direct comparison with Sp-8-Br-cAMPS is challenging due to the differing reported parameters and values, the nanomolar EC50 value for Sp-8-Br-cAMPS from one source suggests it is also a potent activator. The phosphorothioate modification in Sp-8-Br-cAMPS is designed to increase its resistance to hydrolysis by phosphodiesterases, which can lead to more sustained PKA activation in cellular systems compared to 8-Br-cAMP.
Experimental Protocols
Accurate and reproducible quantitative data are contingent on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the quantitative analysis of PKA activation.
Determination of PKA Activation Constant (Ka)
The activation constant (Ka) is a measure of the concentration of an agonist at which half of the PKA is activated. This can be determined using a variety of in vitro kinase assays.
Principle: The assay measures the enzymatic activity of the catalytic subunit of PKA upon its dissociation from the regulatory subunits in the presence of a cAMP analog. The activity is typically monitored by the phosphorylation of a specific substrate.
Materials:
-
Purified PKA holoenzyme
-
Activator compound (e.g., 8-Br-cAMP) at various concentrations
-
PKA substrate (e.g., Kemptide, a synthetic peptide)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or specific antibodies for ELISA-based assays)
Procedure (Radiolabeled Assay):
-
Prepare a series of dilutions of the activator compound (e.g., 8-Br-cAMP).
-
In a reaction tube, combine the purified PKA holoenzyme with the kinase assay buffer.
-
Add the different concentrations of the activator to the respective tubes.
-
Initiate the kinase reaction by adding the PKA substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity (e.g., in cpm) against the logarithm of the activator concentration.
-
Determine the Ka value from the resulting dose-response curve, which is the concentration of the activator that yields half-maximal PKA activity.
Determination of Half-Maximal Effective Concentration (EC50)
The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. In the context of PKA activation, this is the concentration of the activator that results in 50% of the maximum phosphorylation of a substrate.
Principle: Similar to the Ka determination, this assay measures PKA activity at various concentrations of the activator. The data is then fitted to a sigmoidal dose-response curve to calculate the EC50.
Materials:
-
Cells or cell lysates expressing PKA, or purified PKA enzyme
-
Activator compound (e.g., Sp-8-Br-cAMPS) at various concentrations
-
PKA substrate
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., luminescence-based ADP detection, fluorescence-based assays, or phospho-specific antibodies)
Procedure (Luminescence-based ADP Detection Assay):
-
Prepare serial dilutions of the activator compound (e.g., Sp-8-Br-cAMPS).
-
In a multi-well plate, add the PKA enzyme, the PKA substrate, and the various concentrations of the activator.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period at a controlled temperature.
-
Add a reagent that stops the kinase reaction and depletes the remaining ATP.
-
Add a second reagent that converts the ADP generated by the kinase reaction into ATP.
-
Add a luciferase/luciferin reagent that produces light in the presence of the newly synthesized ATP.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the activator concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizing the PKA Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The canonical PKA signaling pathway.
Caption: A generalized experimental workflow for a PKA activity assay.
References
Unlocking Cellular Synergies: A Comparative Guide to 8-bromo-cAMP Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of 8-bromo-cAMP with other small molecules, supported by experimental data. We delve into the enhanced therapeutic potential unlocked by these combinations, offering insights into their mechanisms and applications.
8-Bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a crucial role in numerous cellular processes. By activating cAMP-dependent protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac), 8-bromo-cAMP can modulate a variety of signaling pathways, influencing cell proliferation, differentiation, and apoptosis. While effective on its own in certain contexts, its true potential may lie in its synergistic interactions with other small molecules, leading to enhanced efficacy and the ability to overcome resistance mechanisms.
This guide summarizes key findings on the synergistic effects of 8-bromo-cAMP in combination with various classes of therapeutic agents, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of 8-bromo-cAMP (or its close analog, 8-chloro-cAMP) with other small molecules. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effect of 8-Cl-cAMP and Paclitaxel in Ovarian Carcinoma Cell Lines [1]
| Cell Line | Drug Ratio (8-Cl-cAMP:Paclitaxel) | Effect Level (% Cell Kill) | Combination Index (CI) |
| A2780 | 1:1 | 20 | 0.182 ± 0.016 |
| 50 | 0.315 ± 0.032 | ||
| 80 | 0.618 ± 0.064 | ||
| OAW42 | 1:1 | 20 | 0.001 ± 0.0009 |
| 50 | 0.016 ± 0.0075 | ||
| 80 | 0.184 ± 0.168 |
Table 2: Qualitative Synergistic Effects of 8-bromo-cAMP with Other Small Molecules
| Combination Partner | Cell Type/System | Observed Effect | Reference |
| Ionizing Radiation | Prostate Cancer Cells (PC-3, DU145) | Highly synergistic growth inhibition and induction of apoptosis. | [2] |
| Valproic Acid | Human Neonatal Foreskin Fibroblasts (HFF1) | Synergistically enhances the efficiency of cellular reprogramming. | [3][4] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of 8-bromo-cAMP combinations stem from the interplay of multiple signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic strategies.
8-bromo-cAMP Signaling Pathway
8-bromo-cAMP primarily exerts its effects by activating two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This dual activation leads to a cascade of phosphorylation events that modulate various cellular functions.
Caption: General signaling pathway of 8-bromo-cAMP.
Synergy with Paclitaxel
The combination of 8-Cl-cAMP and paclitaxel demonstrates a powerful synergistic effect in ovarian cancer cells.[1] Paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest. The addition of 8-Cl-cAMP appears to enhance the apoptotic response to this cell cycle disruption. While the precise mechanism is still under investigation, it is hypothesized that PKA activation by 8-Cl-cAMP lowers the threshold for apoptosis in cells arrested in mitosis by paclitaxel.
Caption: Proposed mechanism of synergy between 8-Cl-cAMP and paclitaxel.
Synergy with Ionizing Radiation
The combination of 8-Cl-cAMP and ionizing radiation (IR) shows high synergy in prostate cancer cells.[2] IR induces DNA damage, leading to cell cycle arrest and apoptosis. 8-Cl-cAMP appears to overcome resistance to IR-induced apoptosis, possibly through a p53-independent pathway. This suggests that activating the PKA pathway can sensitize cancer cells to the cytotoxic effects of DNA damaging agents.
Caption: Proposed mechanism of synergy between 8-Cl-cAMP and ionizing radiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with 8-bromo-cAMP, the combination drug, or vehicle control for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. BrdU (5-bromo-2'-deoxyuridine) Proliferation Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected with a specific antibody.
-
Protocol Outline:
-
Seed cells and treat them as described for the MTT assay.
-
During the final hours of treatment, add BrdU to the culture medium.
-
Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Incubate with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which is converted by HRP to a colored product.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Synergy Analysis
Chou-Talalay Method for Combination Index (CI) Calculation
This method provides a quantitative assessment of drug synergy.
-
Principle: The method is based on the median-effect equation, which relates the drug dose to the cellular effect. The CI is calculated based on the doses of each drug required to produce the same effect when used alone versus in combination.
-
Workflow:
-
Determine the dose-response curves for each drug individually and in a fixed-ratio combination.
-
Use software like CompuSyn to calculate the CI values at different effect levels (e.g., 50%, 75%, and 90% cell growth inhibition).
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: A typical workflow for assessing drug synergy.
Conclusion and Future Directions
The combination of 8-bromo-cAMP with other small molecules presents a promising avenue for enhancing therapeutic outcomes in various diseases, particularly in oncology and regenerative medicine. The synergistic interactions observed with agents like paclitaxel, ionizing radiation, and valproic acid highlight the potential of targeting the cAMP signaling pathway to sensitize cells to other treatments and to modulate complex cellular processes.
Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic effects. A deeper understanding of the crosstalk between the PKA/Epac pathways and other critical cellular signaling networks will be essential for the rational design of novel and more effective combination therapies. Furthermore, expanding the investigation to include other classes of drugs, such as HDAC inhibitors and PI3K/Akt/mTOR inhibitors, could uncover new and potent synergistic pairings. The continued application of quantitative methods, such as the Chou-Talalay analysis, will be vital for rigorously evaluating these combinations and guiding their translation into clinical practice.
References
- 1. Synergistic interaction between paclitaxel and 8-chloro-adenosine 3',5'-monophosphate in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of gamma ionizing radiation and 8-Cl-cAMP induces synergistic cell growth inhibition and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sodium 8-Br-cAMP: A Step-by-Step Guide
Proper disposal of sodium 8-(bromo)adenosine-3',5'-(cyclic)monophosphate (sodium 8-Br-cAMP) is critical to ensure laboratory safety and environmental protection. As a brominated organic compound and a bioactive molecule, it must be treated as hazardous chemical waste.[1][2] Disposal procedures should always comply with local, regional, and national regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Identify all waste containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, tubes, flasks), and any spill cleanup materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Mixing waste can complicate disposal and increase costs.[2]
-
-
Containerization :
-
Place all this compound waste into a dedicated, compatible, and sealable hazardous waste container.[2][4]
-
The container must be in good condition, free of leaks, and have a tightly closing lid.[2] For liquid waste, use a container designed for liquids.[2]
-
Solid waste, such as contaminated gloves and wipes, should be collected in a designated, puncture-resistant container.[6]
-
-
Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[2]
-
The label must include the full chemical name: "Sodium 8-Bromoadenosine-3',5'-cyclic monophosphate" and its CAS number (76939-46-3).
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage :
-
Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2][8]
-
The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][7] It should not be allowed to enter sewer systems or contaminate waterways.[1]
-
Spill and Accidental Release Measures
In the event of a spill:
-
Evacuate the immediate area if the spill is large or if dust is airborne.
-
Wear appropriate PPE, including respiratory protection if necessary.[3]
-
Cover the spill with an inert absorbent material to prevent it from spreading.[3][4]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[3][7] Avoid creating dust.[3]
-
Clean the contaminated surface thoroughly.[3]
-
Dispose of all cleanup materials as hazardous waste.
Safety Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound and related brominated compounds.
| Data Point | Value | Species | Source |
| Oral LD50 (Sodium Bromide) | 4200 mg/kg | Rat | [9] |
| Dermal LD50 (Sodium Bromide) | >2000 mg/kg | Rabbit | [9] |
| PKA Activation | Activator of PKA Type I & II | N/A | [10][11] |
| Epac Activation | Activator of Epac | N/A | [10] |
| Storage Temperature | -20°C | N/A | [3][12] |
Visualizing Key Processes
To further clarify procedures and mechanisms, the following diagrams illustrate the signaling pathway of 8-Br-cAMP and the logical workflow for its proper disposal.
Caption: Signaling pathway of the membrane-permeant 8-Br-cAMP.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
- 1. 8-BROMOADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT SDS, 76939-46-3 Safety Data Sheets - ECHEMI [echemi.com]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. agscientific.com [agscientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. youtube.com [youtube.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. flipr.shop [flipr.shop]
- 9. fishersci.com [fishersci.com]
- 10. biolog.de [biolog.de]
- 11. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Guide to Handling Sodium 8-Br-cAMP
Essential safety and logistical protocols for the handling and disposal of Sodium 8-Bromo-cGMP (8-Br-cAMP), a cell-permeable cGMP analog and potent activator of cGMP-dependent protein kinase (PKG), are critical for ensuring a safe and effective research environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and streamline laboratory operations involving this compound.
When handling Sodium 8-Br-cAMP in its powdered form, it is imperative to use appropriate personal protective equipment (PPE) to prevent inhalation, skin, and eye contact.[1][2] Although some safety data sheets (SDS) indicate that the compound is not classified as hazardous, observing standard laboratory safety protocols is a prudent measure.[3]
Personal Protective Equipment (PPE) Summary
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or if dust is generated.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure for handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
-
Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, weighing materials, and solvents, readily available. An eyewash station and safety shower should be accessible.[2]
-
Weighing : When weighing the powdered compound, do so in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of airborne particles.
-
Dissolving : To prepare a stock solution, carefully add the solvent to the vial containing the this compound. Cap the vial securely and mix by vortexing or inverting until the solid is completely dissolved. Water and DMSO are common solvents for this compound.[5][6]
-
Use in Experiments : When using the dissolved this compound in experiments, handle it with the same care as any other chemical reagent. Avoid direct contact and use appropriate labware.
-
Storage : Store the powdered compound and any stock solutions in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4] For long-term stability, storage at -20°C is often recommended.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
